(2,3-13C2)Oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-13C2)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514718 | |
| Record name | (~13~C_2_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84508-46-3 | |
| Record name | (~13~C_2_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84508-46-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(2,3-¹³C₂)Oxirane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,3-¹³C₂)Oxirane, an isotopically labeled epoxide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of oxiranes and the principles of stable isotope labeling to serve as a valuable resource for its synthesis, characterization, and application in research and drug development.
Introduction to (2,3-¹³C₂)Oxirane
(2,3-¹³C₂)Oxirane, also known as ethylene oxide-1,2-¹³C₂, is the isotopologue of oxirane where both carbon atoms are the stable isotope carbon-13.[1] This labeling provides a distinct mass signature, making it a powerful tool for tracing the metabolic fate of the oxirane moiety in biological systems and for elucidating reaction mechanisms.[2] The fundamental chemical properties and reactivity of (2,3-¹³C₂)Oxirane are identical to its unlabeled counterpart. Its utility lies in the ability to be distinguished by mass spectrometry and NMR spectroscopy.[2]
Table 1: General Properties of (2,3-¹³C₂)Oxirane
| Property | Value |
| IUPAC Name | (2,3-¹³C₂)oxirane[1] |
| Synonyms | Ethylene oxide-1,2-¹³C₂, ( |
| Molecular Formula | ¹³C₂H₄O |
| Molecular Weight | 46.04 g/mol [1] |
| CAS Number | 84508-46-3[1] |
| Chemical Structure | A three-membered ring containing two ¹³C-labeled carbon atoms and one oxygen atom. |
Synthesis of (2,3-¹³C₂)Oxirane
The synthesis of (2,3-¹³C₂)Oxirane would typically involve the epoxidation of [1,2-¹³C₂]ethene. A common and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Proposed synthesis workflow for (2,3-¹³C₂)Oxirane.
Objective: To synthesize (2,3-¹³C₂)Oxirane via the epoxidation of [1,2-¹³C₂]ethene using m-CPBA.
Materials:
-
[1,2-¹³C₂]Ethene gas
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Reaction vessel suitable for gas handling
-
Standard glassware for extraction and drying
Procedure:
-
Dissolve m-CPBA (1.2 equivalents) in anhydrous DCM in the reaction vessel at 0 °C.
-
Bubble [1,2-¹³C₂]ethene gas (1 equivalent) through the solution while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The resulting solution of (2,3-¹³C₂)Oxirane in DCM can be used directly for subsequent reactions or the solvent can be carefully removed by distillation at atmospheric pressure due to the high volatility of oxirane.
Note: Oxirane is a gas at room temperature and is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.
Chemical Properties and Reactivity
The reactivity of (2,3-¹³C₂)Oxirane is dominated by the strained three-membered ring, which is susceptible to nucleophilic ring-opening reactions. These reactions can occur under both acidic and basic/neutral conditions, leading to 1,2-disubstituted products. The isotopic labeling does not alter this reactivity.
Caption: Nucleophilic ring-opening of (2,3-¹³C₂)Oxirane.
Data Presentation
The primary analytical techniques for characterizing (2,3-¹³C₂)Oxirane and its metabolites are NMR spectroscopy and mass spectrometry.
Table 2: Predicted NMR Data for (2,3-¹³C₂)Oxirane (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| ¹H | ~2.54 | d | J(¹³C-¹H) ≈ 147 | The proton signal will be a doublet due to coupling with the attached ¹³C. |
| ¹³C | ~40.2 | t | J(¹³C-¹H) ≈ 147 | The ¹³C signal will be a triplet due to coupling with the two attached protons. A ¹³C-¹³C coupling will also be present. |
Note: Predicted values are based on data for unlabeled oxirane and general principles of NMR spectroscopy for ¹³C-labeled compounds.[3][4]
Table 3: Predicted Mass Spectrometry Data for (2,3-¹³C₂)Oxirane
| m/z | Ion | Notes |
| 46.04 | [¹³C₂H₄O]⁺ | Molecular ion. This is 2 mass units higher than unlabeled oxirane (44.03 g/mol ). |
| 45.03 | [¹³C₂H₃O]⁺ | Loss of a hydrogen atom. |
| 32.03 | [¹³CH₂O]⁺ | Cleavage of the C-C bond. |
| 31.02 | [¹³CHO]⁺ | Further fragmentation. |
| 17.02 | [¹³CH₃]⁺ | Rearrangement and fragmentation. |
Note: The fragmentation pattern is predicted to be similar to that of unlabeled oxirane, with a corresponding mass shift for fragments containing the ¹³C atoms.
Applications in Drug Development and Research
(2,3-¹³C₂)Oxirane is a valuable tool for metabolic tracing studies in drug development.[5][6] It can be used to understand how a drug candidate containing an epoxide moiety is metabolized, or to track the incorporation of a two-carbon unit into various biomolecules.
Objective: To trace the metabolic fate of the oxirane moiety in a cell culture model.
Materials:
-
Cell line of interest
-
Cell culture medium
-
(2,3-¹³C₂)Oxirane solution in a biocompatible solvent (e.g., DMSO)
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
LC-MS or GC-MS system for analysis
Procedure:
-
Culture the cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of (2,3-¹³C₂)Oxirane.
-
Incubate the cells for various time points.
-
At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the intracellular metabolites using a cold solvent mixture.
-
Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites.
Caption: Experimental workflow for a metabolic tracing study.
(2,3-¹³C₂)Oxirane can be used to investigate pathways involving two-carbon unit metabolism, such as fatty acid synthesis or the TCA cycle, if the oxirane ring is opened and the carbon backbone enters these pathways.
Caption: Hypothetical pathway of (2,3-¹³C₂)Oxirane into the TCA cycle.
Conclusion
(2,3-¹³C₂)Oxirane is a specialized chemical tool with significant potential for advancing our understanding of biological processes and the mechanisms of drug action. While its direct experimental documentation is not widespread, its synthesis and applications can be reliably predicted from established chemical principles. This guide provides a foundational framework for researchers and professionals in drug development to harness the capabilities of this isotopically labeled compound in their studies.
References
- 1. (~13~C_2_)Oxirane | C2H4O | CID 13000640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
(2,3-¹³C₂)Oxirane: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (2,3-¹³C₂)Oxirane. This isotopically labeled epoxide is a valuable tool in metabolic studies and for elucidating reaction mechanisms in drug development and other chemical research.
Chemical Structure and Identification
(2,3-¹³C₂)Oxirane is an isotopologue of oxirane (ethylene oxide) where the two carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct spectroscopic signature for tracing the molecule through various chemical and biological processes.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2,3-¹³C₂)oxirane[1] |
| Synonyms | Ethylene oxide-¹³C₂, (2,3-¹³C₂)Ethylene oxide |
| CAS Number | 84508-46-3[1] |
| Molecular Formula | ¹³C₂H₄O[1] |
| SMILES | [13CH2]1[13CH2]O1[1] |
| InChI | InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1[1] |
| InChIKey | IAYPIBMASNFSPL-ZDOIIHCHSA-N[1] |
Physicochemical and Spectroscopic Properties
The introduction of ¹³C isotopes results in a higher molecular weight compared to the unlabeled compound. While many physical properties are not significantly altered, the spectroscopic properties, particularly NMR and mass spectrometry, are dramatically different and are the primary reason for using this labeled compound.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 46.038 g/mol | Computed by PubChem 2.2[1] |
| Exact Mass | 46.032924418 Da | Computed by PubChem 2.2[1] |
| Monoisotopic Mass | 46.032924418 Da | Computed by PubChem 2.2[1] |
| Topological Polar Surface Area | 12.5 Ų | Computed by Cactvs 3.4.8.18[1] |
| XLogP3-AA | -0.1 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18[1] |
| Boiling Point (unlabeled) | 10.4 °C | [2] |
| Melting Point (unlabeled) | -112.46 °C | [2] |
| Density (unlabeled) | 0.8821 g/cm³ | [2] |
Spectroscopic Data:
-
¹H NMR: The protons on the epoxide ring are expected to resonate in the 2.5-3.5 ppm range.[3] Due to the adjacent ¹³C atoms, these proton signals will exhibit splitting from ¹H-¹³C coupling.
-
¹³C NMR: The carbon atoms of the epoxide ring typically appear in the 40-60 ppm region.[3] A key feature of (2,3-¹³C₂)Oxirane is the presence of ¹³C-¹³C scalar coupling, which will result in doublet or more complex splitting patterns for the carbon signals, providing direct evidence of the intact carbon-carbon bond.[4]
-
Mass Spectrometry: The molecular ion peak will be observed at a higher m/z value (approximately 46.03) compared to unlabeled oxirane (m/z ~44.03), allowing for clear differentiation in mass spectrometry-based assays.
Chemical Reactivity and Synthesis
Like other epoxides, (2,3-¹³C₂)Oxirane is a strained three-membered ring, making it susceptible to ring-opening reactions with a variety of nucleophiles.[2][5] These reactions can be catalyzed by either acid or base. The regioselectivity of the ring-opening depends on the reaction conditions and the substitution pattern of the epoxide.
General Synthesis:
The synthesis of (2,3-¹³C₂)Oxirane would typically involve the epoxidation of ¹³C-labeled ethylene. A common laboratory method for epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For industrial-scale synthesis of unlabeled ethylene oxide, the direct oxidation of ethylene over a silver catalyst is employed.[2]
Experimental Protocols
General Protocol for Epoxidation of ¹³C-Ethylene:
-
Dissolution: Dissolve (¹³C₂)ethylene in a suitable inert solvent, such as dichloromethane, in a reaction vessel.
-
Reagent Addition: Slowly add a solution of a peroxy acid (e.g., m-CPBA) in the same solvent to the ethylene solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.
Applications in Drug Development and Research
The use of stable isotope-labeled compounds like (2,3-¹³C₂)Oxirane is a powerful technique in drug development and metabolic research.[6]
-
Metabolic Studies: (2,3-¹³C₂)Oxirane can be used as a tracer to study the metabolic fate of epoxide-containing drugs or to investigate the activity of enzymes involved in epoxide metabolism, such as epoxide hydrolases.
-
Mechanism of Action Studies: By incorporating the ¹³C-labeled oxirane moiety into a drug candidate, researchers can track the molecule and its metabolites in biological systems, helping to elucidate its mechanism of action and identify potential off-target effects.
-
Pharmacokinetic Studies: The distinct mass of the labeled compound allows for its differentiation from endogenous molecules, enabling more accurate and sensitive quantification in pharmacokinetic studies.[6]
-
Reaction Mechanism Elucidation: The presence of the ¹³C-¹³C bond can be used to follow the rearrangement and cleavage of this bond in chemical reactions, providing valuable insights into reaction mechanisms.
While oxetanes, four-membered cyclic ethers, have gained attention for improving the physicochemical properties of drug candidates, the reactivity of the oxirane ring makes it a useful functional group for covalent modification or as a precursor for further chemical elaboration.[7][8][9][10]
Signaling Pathways and Logical Relationships
(2,3-¹³C₂)Oxirane itself is not directly involved in signaling pathways. However, as a reactive electrophile, it can covalently modify biomolecules, potentially impacting cellular signaling. The most relevant logical relationship to visualize is its fundamental chemical reactivity, such as the acid-catalyzed ring-opening, which is a common reaction for epoxides.
Caption: Acid-catalyzed ring-opening of (2,3-¹³C₂)Oxirane.
Safety and Handling
(2,3-¹³C₂)Oxirane should be handled with the same precautions as unlabeled oxirane (ethylene oxide). Ethylene oxide is toxic if swallowed or inhaled and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. (~13~C_2_)Oxirane | C2H4O | CID 13000640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
An In-depth Technical Guide to the Synthesis of ¹³C Labeled Ethylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of ¹³C labeled ethylene oxide, a crucial building block in isotopic labeling studies for pharmaceutical development and metabolic research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. ¹³C labeled ethylene oxide ([¹³C]ethylene oxide) serves as a versatile precursor for introducing a stable isotope label into a wide array of molecules, including pharmaceuticals, agrochemicals, and polymers. The presence of the ¹³C isotope allows for non-invasive tracking and quantification of molecular transformations in complex biological and chemical systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide focuses on the practical synthesis of ¹³C labeled ethylene oxide, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.
Synthetic Strategies
Two principal synthetic routes have been established for the preparation of ¹³C labeled ethylene oxide: the chlorohydrin pathway and the direct catalytic oxidation of ethylene. A third method, epoxidation with peroxy acids, is also a viable laboratory-scale approach.
The Chlorohydrin Pathway
The chlorohydrin pathway is a classical and reliable method for the synthesis of epoxides, which can be readily adapted for isotopic labeling. This two-step process involves the formation of a labeled 2-chloroethanol intermediate from a ¹³C labeled ethylene precursor, followed by intramolecular cyclization to yield the desired epoxide.
The initial step involves the conversion of [1,2-¹³C₂]ethylene to [1,2-¹³C₂]-2-chloroethanol. This is typically achieved by bubbling the labeled ethylene gas through a solution of hypochlorous acid (HOCl), which can be generated in situ from calcium hypochlorite or other sources.
The labeled 2-chloroethanol is then treated with a strong base, such as potassium hydroxide, to induce dehydrochlorination. This intramolecular Williamson ether synthesis proceeds via a rapid initial deprotonation of the hydroxyl group, followed by a slower, rate-determining intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring.
Experimental Protocol: Synthesis of [1,2-¹³C₂]ethylene oxide via the Chlorohydrin Route
This protocol is adapted from the synthesis of ¹⁴C-labeled ethylene oxide and is applicable for the ¹³C analogue.
Materials:
-
[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Boric acid (H₃BO₃)
-
Dry Ice (solid CO₂)
-
Potassium hydroxide (KOH)
-
Dibutyl phthalate
-
Nitrogen gas (inert atmosphere)
Procedure:
Part A: Preparation of [1,2-¹³C₂]-2-chloroethanol
-
A solution of hypochlorous acid is prepared by suspending calcium hypochlorite in water and adding boric acid while cooling in an ice bath. The mixture is then distilled under reduced pressure to obtain a dilute solution of hypochlorous acid.
-
[1,2-¹³C₂]ethylene gas is bubbled through the prepared hypochlorous acid solution at a controlled rate. The reaction is monitored until the desired amount of ethylene has been consumed.
-
The resulting aqueous solution of [1,2-¹³C₂]-2-chloroethanol is then concentrated by distillation.
Part B: Synthesis of [1,2-¹³C₂]ethylene oxide
-
A reaction flask equipped with a dropping funnel, a condenser, and a gas outlet is charged with a concentrated solution of potassium hydroxide.
-
The concentrated [1,2-¹³C₂]-2-chloroethanol solution is added dropwise to the stirred potassium hydroxide solution at an elevated temperature (e.g., 80-90 °C).
-
The gaseous [1,2-¹³C₂]ethylene oxide produced is passed through a condenser cooled with a dry ice-acetone bath to trap the product.
-
The collected [1,2-¹³C₂]ethylene oxide is then purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | [1,2-¹³C₂]ethylene |
| Overall Yield | 60-70% (based on ethylene) |
| Isotopic Purity | ≥99% (retains purity of starting material) |
| Chemical Purity | ≥98% |
Direct Catalytic Oxidation of Ethylene
The industrial production of ethylene oxide relies on the direct oxidation of ethylene with oxygen over a silver-based catalyst. This method can be adapted for the synthesis of ¹³C labeled ethylene oxide by using [¹³C]ethylene as the starting material.
The reaction is highly exothermic and requires careful control of temperature and pressure to maximize the selectivity for ethylene oxide over the complete combustion to carbon dioxide and water. The silver catalyst is typically supported on a low surface area carrier, such as α-alumina, and may be promoted with other elements to enhance selectivity and catalyst lifetime.
Experimental Protocol: Direct Oxidation of [1,2-¹³C₂]ethylene
Materials:
-
[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)
-
Oxygen or air
-
Silver-based catalyst on α-alumina support
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A packed-bed reactor is loaded with the silver-based catalyst.
-
A gaseous mixture of [1,2-¹³C₂]ethylene, oxygen (or air), and an inert diluent gas is passed through the heated reactor.
-
The reaction temperature is maintained in the range of 200-300 °C, and the pressure is typically between 10 and 30 atmospheres.
-
The product stream exiting the reactor, containing [1,2-¹³C₂]ethylene oxide, unreacted starting materials, and byproducts, is cooled to condense the ethylene oxide.
-
The collected [1,2-¹³C₂]ethylene oxide is purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | [1,2-¹³C₂]ethylene |
| Selectivity | 80-90% (highly dependent on catalyst and conditions) |
| Conversion | 10-20% per pass (typical) |
| Isotopic Purity | ≥99% (retains purity of starting material) |
| Chemical Purity | ≥99% after purification |
Epoxidation with Peroxy Acids
For laboratory-scale synthesis, the epoxidation of [¹³C]ethylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), offers a convenient alternative. This reaction is typically carried out in an inert solvent at or below room temperature and proceeds with high stereospecificity.
Experimental Protocol: Epoxidation of [1,2-¹³C₂]ethylene with m-CPBA
Materials:
-
[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
Procedure:
-
m-CPBA is dissolved in dichloromethane in a reaction vessel equipped for gas introduction and maintained at a low temperature (e.g., 0 °C).
-
[1,2-¹³C₂]ethylene gas is bubbled through the stirred m-CPBA solution.
-
The reaction is allowed to proceed until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., GC).
-
The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.
-
The organic layer is dried, and the solvent is carefully removed to yield the [1,2-¹³C₂]ethylene oxide. Due to the volatility of ethylene oxide, this final step requires careful handling to avoid product loss.
Quantitative Data:
| Parameter | Value |
| Starting Material | [1,2-¹³C₂]ethylene |
| Yield | 70-85% |
| Isotopic Purity | ≥99% (retains purity of starting material) |
| Chemical Purity | High, with easy removal of byproduct |
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this guide.
Caption: Overview of synthetic pathways to ¹³C labeled ethylene oxide.
Caption: Experimental workflow for the chlorohydrin synthesis route.
Conclusion
The synthesis of ¹³C labeled ethylene oxide can be successfully achieved through multiple synthetic routes. The chlorohydrin pathway offers a robust and high-yielding laboratory-scale method, while direct oxidation mirrors the industrial process and is suitable for larger-scale production. Epoxidation with peroxy acids provides a convenient and efficient alternative for smaller quantities. The choice of method will depend on the available starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important isotopically labeled compound. Commercial suppliers also offer [1,2-¹³C₂]ethylene oxide, often stabilized with hydroquinone, with high chemical and isotopic purity (≥98-99%).[1]
References
An In-depth Technical Guide on the Physical and Chemical Properties of Oxiranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiranes, commonly known as epoxides, are a class of three-membered cyclic ethers. The structure consists of a saturated ring containing two carbon atoms and one oxygen atom. This triangular arrangement results in significant ring strain, approximately 13 kcal/mol, rendering oxiranes highly reactive—far more so than their acyclic ether counterparts. This inherent reactivity makes them exceptionally valuable intermediates in organic synthesis and crucial motifs in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of oxiranes, detailed experimental protocols for their synthesis and transformation, and visual summaries of their fundamental reaction mechanisms.
Physical and Spectroscopic Properties
Low molecular weight oxiranes are typically colorless, nonpolar, and often volatile liquids or gases. The simplest member, oxirane (ethylene oxide), is a colorless gas at room temperature with a faintly sweet, ethereal odor. Oxiranes are miscible with a wide range of organic solvents, including alcohols and ethers, and exhibit moderate solubility in water.
Table 1: Physical Properties of Selected Oxiranes
| Compound Name (Synonym) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Oxirane (Ethylene Oxide) | C₂H₄O | 44.05 | 10.7 | -111.3 | 0.882 |
| Methyloxirane (Propylene Oxide) | C₃H₆O | 58.08 | 34.2 | -112 | 0.830 |
| Ethyloxirane (1,2-Butylene oxide) | C₄H₈O | 72.11 | 63 | -150 | 0.826 |
| (Bromomethyl)oxirane | C₃H₅BrO | 136.98 | 135-136 | N/A | 1.63 |
| [(2-Methylphenoxy)methyl]oxirane | C₁₀H₁₂O₂ | 164.20 | 109-111 (at 4 mmHg) | N/A | 1.079 (at 25 °C) |
| (Methoxymethyl)oxirane | C₄H₈O₂ | 88.11 | 113 | N/A | 1.001 |
Spectroscopic Data
The strained three-membered ring of oxiranes gives rise to characteristic spectroscopic signatures.
-
Infrared (IR) Spectroscopy: Oxiranes exhibit a characteristic C-O-C asymmetric stretching vibration around 1250 cm⁻¹ and ring stretching ("breathing") modes near 800-950 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the oxirane ring typically appear in the range of δ 2.5-3.5 ppm in ¹H NMR spectra. In ¹³C NMR, the ring carbons resonate at approximately δ 40-60 ppm.
Table 2: Typical Spectroscopic Data for the Oxirane Moiety
| Spectroscopy Type | Feature | Typical Range |
| ¹H NMR | Ring Protons (CH) | δ 2.5 - 3.5 ppm |
| ¹³C NMR | Ring Carbons (CH) | δ 40 - 60 ppm |
| IR Spectroscopy | Asymmetric C-O-C Stretch | 1250 cm⁻¹ |
| IR Spectroscopy | Ring "Breathing" | 800 - 950 cm⁻¹ |
Chemical Properties and Reactivity
The chemistry of oxiranes is dominated by ring-opening reactions, which relieve the substantial ring strain. These reactions can be catalyzed by either acid or base and proceed with distinct regioselectivity.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated to form a good leaving group (a neutral alcohol). The C-O bonds are weakened, and the nucleophile attacks the electrophilic carbon. The mechanism exhibits characteristics of both SN1 and SN2 reactions.
-
Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom. This is because that carbon can better stabilize the partial positive charge that develops in the transition state.
-
Stereochemistry: The reaction proceeds via backside attack, resulting in anti-addition and the formation of a trans product.
Caption: Mechanism of acid-catalyzed oxirane ring-opening.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a direct SN2 mechanism. The nucleophile directly attacks one of the electrophilic ring carbons, causing the C-O bond to break and form an alkoxide intermediate, which is subsequently protonated during workup.
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom, consistent with a classic SN2 pathway.
-
Stereochemistry: As with the acid-catalyzed reaction, the SN2 attack occurs from the backside, leading to anti-addition and a trans product.
Caption: Mechanism of base-catalyzed oxirane ring-opening.
Synthesis of Oxiranes
Several reliable methods exist for the synthesis of oxiranes, with the most common being the epoxidation of alkenes and the cyclization of halohydrins.
Epoxidation of Alkenes with Peroxyacids
Alkenes react with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a concerted reaction to form oxiranes. The reaction proceeds through a "butterfly" transition state. This method is stereospecific: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.
Caption: The "Butterfly Mechanism" for alkene epoxidation.
Intramolecular Williamson Ether Synthesis
The treatment of a halohydrin (a compound containing a halogen and a hydroxyl group on adjacent carbons) with a base provides an alternative route to oxiranes. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the adjacent halide via an SN2 reaction to close the ring.
Experimental Protocols
Protocol 1: Synthesis of Styrene Oxide from Styrene using m-CPBA
This protocol details a representative epoxidation of an alkene.
-
Materials: Styrene (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq), Dichloromethane (DCM, solvent), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve styrene in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the cold styrene solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess peroxyacid), saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure styrene oxide.
-
Protocol 2: Acid-Catalyzed Hydrolysis of Styrene Oxide to 1-Phenyl-1,2-ethanediol
This protocol provides a method for the ring-opening of a terminal epoxide.
-
Materials: Styrene oxide (1.0 eq), Acetone/Water (10:1 v/v, solvent), Sulfuric acid (H₂SO₄, 0.1 M, catalytic amount), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve styrene oxide in the acetone/water solvent mixture in a round-bottom flask with a magnetic stir bar.
-
Add a few drops of 0.1 M sulfuric acid to the solution.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product into diethyl ether (3x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure. The resulting crude diol can be purified by recrystallization or column chromatography.
-
Caption: General experimental workflow for oxirane synthesis.
A Technical Guide to (2,3-¹³C₂)Oxirane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-¹³C₂)Oxirane, an isotopically labeled form of ethylene oxide, is a valuable molecule in advanced chemical and biomedical research. As a stable, non-radioactive labeled compound, it serves as a critical tracer and building block in metabolic studies, pharmacokinetic analyses, and the synthesis of complex labeled molecules. The incorporation of two carbon-13 atoms provides a distinct mass signature, enabling precise tracking and quantification in complex biological matrices without the hazards associated with radioactive isotopes.
This guide provides a comprehensive overview of the physicochemical properties, a general synthetic and analytical framework, and key applications of (2,3-¹³C₂)Oxirane, with a focus on its utility in the field of drug development.
Physicochemical and Identification Data
The fundamental properties of (2,3-¹³C₂)Oxirane are summarized below. The inclusion of ¹³C isotopes significantly alters its molecular weight from the unlabeled counterpart, which is essential for its use in mass spectrometry-based applications.
| Property | Value | Reference |
| Molecular Formula | [¹³C]₂H₄O | [1] |
| Molecular Weight | 46.038 g/mol | [1] |
| Exact Mass | 46.032924418 Da | [1] |
| CAS Number | 84508-46-3 | [1] |
| SMILES | [13CH2]1[13CH2]O1 | [1] |
| InChI Key | IAYPIBMASNFSPL-ZDOIIHCHSA-N | [1] |
| Synonyms | ( | [1] |
Experimental Protocols
General Synthesis Protocol: Epoxidation of (¹³C₂)Ethene
The synthesis of (2,3-¹³C₂)Oxirane is typically achieved through the direct epoxidation of its corresponding isotopically labeled alkene, (¹³C₂)Ethene. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation in a laboratory setting.
Materials:
-
(¹³C₂)Ethene gas (≥99 atom % ¹³C)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Reaction vessel suitable for gas handling
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Anhydrous dichloromethane is added to the flask, followed by m-CPBA (approximately 1.1 equivalents relative to the target amount of ethene). The solution is cooled to 0°C in an ice bath.
-
Reaction: (¹³C₂)Ethene gas is slowly bubbled through the stirred solution. The reaction progress can be monitored by testing for the presence of the peroxide with starch-iodide paper.
-
Quenching: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Workup: The organic layer is separated, washed sequentially with saturated sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is carefully removed by distillation at atmospheric pressure due to the high volatility of oxirane. The resulting crude (2,3-¹³C₂)Oxirane can be further purified by fractional distillation if necessary.
Analytical Characterization Protocol
Confirmation of identity, purity, and isotopic enrichment is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are the primary analytical techniques.
1. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the exact mass and molecular formula.
-
Method: A sample is analyzed using an HRMS instrument (e.g., Q-TOF or Orbitrap) with a soft ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to minimize fragmentation.
-
Expected Result: A prominent ion corresponding to the exact mass of the protonated molecule ([M+H]⁺) at m/z 47.0397 should be observed, confirming the incorporation of two ¹³C atoms.
2. ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and assess the position and extent of ¹³C labeling.
-
Method: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.
-
Expected ¹H NMR Spectrum: The protons will appear as a complex multiplet due to strong ¹H-¹H and one-bond ¹³C-¹H coupling. The large ¹J(¹³C-¹H) coupling constant will be a key indicator.
-
Expected ¹³C NMR Spectrum: A single peak will be observed. The presence of ¹³C-¹³C coupling (¹J(¹³C-¹³C)) can also be observed, confirming the adjacent labeling. The atom % ¹³C enrichment can be quantified by comparing the integral of the ¹³C-bound proton signals to any residual ¹²C-bound proton signals in the ¹H NMR spectrum.
Applications in Drug Development & Research
Stable isotope-labeled compounds like (2,3-¹³C₂)Oxirane are indispensable tools in modern drug discovery and development, primarily for elucidating drug metabolism and pharmacokinetic (DMPK) properties.[2] Epoxides are a class of reactive intermediates that can be formed metabolically from parent drugs containing alkene moieties. Studying their fate is crucial for understanding potential bioactivation pathways and toxicity mechanisms.
Use Case: In-Vitro Metabolic Stability Assay
(2,3-¹³C₂)Oxirane can be used as a labeled standard to identify and quantify the formation of a corresponding epoxide metabolite from a drug candidate.
Objective: To determine if a new chemical entity (NCE) is metabolized to an epoxide and to quantify its formation rate.
Methodology:
-
Incubation: The NCE is incubated with a metabolically active system, such as human liver microsomes (HLM), along with necessary cofactors like NADPH.
-
Internal Standard: A known concentration of (2,3-¹³C₂)Oxirane is added to the reaction mixture post-incubation (or used as a reference standard).
-
Extraction: The reaction is quenched, and all analytes (parent NCE, metabolites) are extracted.
-
LC-MS/MS Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to monitor the mass transitions for both the unlabeled, biologically formed epoxide and the labeled (2,3-¹³C₂)Oxirane standard.
-
Quantification: The amount of epoxide metabolite formed is accurately quantified by comparing its peak area to that of the stable isotope-labeled internal standard. This corrects for variations in sample processing and instrument response.
Safety and Handling
(2,3-¹³C₂)Oxirane shares the same chemical reactivity and hazards as its unlabeled analogue, ethylene oxide. It should be handled with appropriate engineering controls and personal protective equipment in a well-ventilated chemical fume hood.
GHS Hazard Summary: [1]
| Hazard Code | Description |
| H301 | Toxic if swallowed |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
| H335 | May cause respiratory irritation |
Users must consult the Safety Data Sheet (SDS) for complete safety and handling information prior to use.
References
Methodological & Application
Application Notes and Protocols for (2,3-¹³C₂)Oxirane in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry is a powerful technique for the accurate quantification of small molecules in complex biological matrices. (2,3-¹³C₂)Oxirane is a versatile derivatization agent that introduces a ¹³C₂-labeled tag to molecules containing carboxylic acid functional groups. This labeling strategy facilitates the sensitive and specific quantification of a wide range of metabolites, including fatty acids, bile acids, and other carboxyl-containing compounds, by liquid chromatography-mass spectrometry (LC-MS).
The reaction of (2,3-¹³C₂)Oxirane with a carboxylic acid proceeds via a ring-opening reaction, catalyzed by the carboxylate anion of the analyte itself. This results in the formation of an ester with a stable ¹³C₂-label, creating a mass shift of +2 Da for each carboxyl group derivatized. This known mass shift allows for the use of the labeled analyte as an internal standard for its unlabeled counterpart, enabling accurate quantification through isotope dilution mass spectrometry.
This document provides detailed application notes and protocols for the use of (2,3-¹³C₂)Oxirane in mass spectrometry-based quantitative analysis.
Principle of Derivatization
The derivatization of carboxylic acids with (2,3-¹³C₂)Oxirane is a nucleophilic addition reaction where the carboxylate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is typically carried out under mild basic conditions to ensure the deprotonation of the carboxylic acid. The resulting product is a stable 2-hydroxyethyl ester with two ¹³C atoms incorporated.
Application: Quantitative Analysis of Free Fatty Acids in Human Plasma
This section outlines a protocol for the quantitative analysis of free fatty acids (FFAs) in human plasma using (2,3-¹³C₂)Oxirane derivatization followed by LC-MS/MS analysis.
Experimental Protocols
1. Materials and Reagents
-
(2,3-¹³C₂)Oxirane
-
Fatty acid standards (e.g., palmitic acid, oleic acid, stearic acid, linoleic acid)
-
Internal Standard: Heptadecanoic acid (C17:0)
-
Human plasma (K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Pyridine
-
Water, LC-MS grade
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
2. Standard Solution Preparation
-
Prepare individual stock solutions of each fatty acid standard and the internal standard (heptadecanoic acid) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all fatty acids at a final concentration of 10 µg/mL in methanol.
-
Prepare a working internal standard solution of heptadecanoic acid at 10 µg/mL in methanol.
3. Sample Preparation and Derivatization
-
Plasma Extraction:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (10 µg/mL heptadecanoic acid).
-
Add 400 µL of a 2:1 (v/v) mixture of isopropanol and acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dry the supernatant under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and pyridine.
-
Add 5 µL of a 10 mg/mL solution of (2,3-¹³C₂)Oxirane in acetonitrile.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, cool the sample to room temperature.
-
Dry the sample again under a stream of nitrogen at 40°C.
-
Reconstitute the final dried residue in 100 µL of 80% methanol in water for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions for (2,3-¹³C₂)Oxirane Derivatized Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitic Acid-¹³C₂ | 303.2 | 117.1 | 15 |
| Oleic Acid-¹³C₂ | 329.3 | 117.1 | 18 |
| Stearic Acid-¹³C₂ | 331.3 | 117.1 | 18 |
| Linoleic Acid-¹³C₂ | 327.3 | 117.1 | 18 |
| Heptadecanoic Acid-¹³C₂ (IS) | 317.3 | 117.1 | 16 |
Table 2: Illustrative Quantitative Performance Data
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Palmitic Acid | 5 | 1000 | >0.995 | <10% | <12% |
| Oleic Acid | 5 | 1000 | >0.996 | <9% | <11% |
| Stearic Acid | 10 | 1000 | >0.994 | <11% | <13% |
| Linoleic Acid | 5 | 1000 | >0.997 | <8% | <10% |
Visualization
Caption: Experimental workflow for fatty acid analysis.
Signaling Pathway and Logical Relationship Diagrams
Caption: Derivatization reaction of carboxylic acids.
Conclusion
The use of (2,3-¹³C₂)Oxirane as a derivatization agent provides a robust and reliable method for the quantitative analysis of carboxylic acid-containing compounds by LC-MS. The stable isotope label introduced allows for the use of an ideal internal standard, leading to high accuracy and precision in complex biological matrices. The protocol presented here for free fatty acids can be adapted for the analysis of other carboxyl-containing metabolites, making it a valuable tool for researchers in metabolomics and drug development.
Application Notes and Protocols for 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for conducting Metabolic Flux Analysis (MFA) using 13C labeled precursors. MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions, offering a functional readout of cellular metabolism. By tracing the path of 13C-labeled substrates like glucose and glutamine through metabolic networks, researchers can gain a deeper understanding of cellular physiology in various contexts, including disease states and in response to therapeutic interventions.
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. The use of stable isotopes, particularly 13C, has become the gold standard for accurately quantifying in vivo metabolic fluxes. 13C-MFA involves introducing a 13C-labeled substrate into a cell culture or biological system and then measuring the incorporation of the 13C label into downstream metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.
The core principle of 13C-MFA lies in the fact that different metabolic pathways result in distinct patterns of 13C labeling in the products. By measuring these labeling patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can infer the relative contributions of different pathways to the production of a particular metabolite.
Applications in Research and Drug Development:
-
Identifying Metabolic Bottlenecks: Pinpointing rate-limiting steps in metabolic pathways to guide metabolic engineering efforts for enhanced production of desired compounds.
-
Understanding Disease Metabolism: Characterizing the metabolic reprogramming that occurs in diseases like cancer, which can reveal novel therapeutic targets.
-
Drug Target Identification and Validation: Assessing the on-target and off-target effects of drugs on cellular metabolism.
-
Bioprocess Optimization: Improving the efficiency of microbial fermentation and other bioprocesses by understanding and manipulating cellular metabolism.
Experimental Design and Workflow
A well-designed 13C-MFA experiment is crucial for obtaining accurate and meaningful flux data. The general workflow involves several key steps, from selecting the appropriate tracer to computational analysis of the data.
Selection of 13C-Labeled Precursors
The choice of the 13C tracer is a critical step that dictates which metabolic pathways can be effectively probed. Different tracers provide distinct labeling patterns that are more or less informative for specific pathways. Commonly used tracers include various isotopomers of glucose and glutamine.
| 13C-Labeled Precursor | Primary Metabolic Pathways Traced | Key Insights |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in glycolysis and the PPP. |
| [U-¹³C₆]glucose | Glycolysis, TCA Cycle, Biosynthetic Pathways | Traces the fate of all six glucose carbons, useful for a global view of central carbon metabolism. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | The release of ¹³CO₂ is indicative of PPP activity. |
| [U-¹³C₅]glutamine | TCA Cycle Anaplerosis, Reductive Carboxylation | Excellent for studying the contribution of glutamine to the TCA cycle, a key pathway in many cancer cells. |
| [1-¹³C]glutamine | TCA Cycle | Traces the initial entry of glutamine into the TCA cycle via α-ketoglutarate. |
For a comprehensive analysis of central carbon metabolism, it is often advantageous to perform parallel labeling experiments with different tracers.
Detailed Experimental Protocols
Protocol for Cell Culture with 13C-Labeled Precursors
This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium deficient in the precursor to be labeled (e.g., glucose-free DMEM)
-
13C-labeled precursor (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine)
-
Unlabeled precursor
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the precursor-deficient medium with the desired concentration of the 13C-labeled precursor and any other necessary components like dFBS and other amino acids. For parallel experiments, also prepare a medium with the corresponding unlabeled precursor.
-
Initiation of Labeling: When cells reach the desired confluency (typically 60-80%), aspirate the existing medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells under standard culture conditions for a duration sufficient to reach isotopic steady-state. This time can vary from hours to days depending on the cell type and the metabolites of interest. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
-
Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample processing.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol for GC-MS Analysis of Amino Acid Isotopomers
GC-MS is a robust and widely used technique for measuring the isotopic labeling of protein-derived amino acids.
Materials:
-
Dried cell pellets from the labeling experiment
-
6 M Hydrochloric Acid (HCl)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Protein Hydrolysis:
-
Resuspend the cell pellet in 6 M HCl.
-
Hydrolyze the protein by heating at 100-110°C for 12-24 hours.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., pyridine).
-
Add the derivatization reagent (e.g., MTBSTFA).
-
Incubate at a temperature and for a duration appropriate for the chosen reagent (e.g., 60-80°C for 1-2 hours) to form volatile derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the amino acid derivatives on a suitable GC column.
-
Detect the mass isotopomer distributions of the amino acids and their fragments using the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer.
-
Correct the raw data for the natural abundance of 13C and other isotopes.
-
Data Analysis and Interpretation
The analysis of 13C-MFA data involves several computational steps to translate the measured mass isotopomer distributions into metabolic fluxes.
Several software packages are available for performing flux estimation, each with its own algorithms and features. These tools use iterative algorithms to find the set of fluxes that best explain the experimentally measured labeling patterns.
The output of a 13C-MFA study is a quantitative map of metabolic fluxes through the central carbon metabolism. This flux map provides a detailed snapshot of the cell's metabolic state.
Visualizing Metabolic Pathways
The following diagram illustrates a simplified view of central carbon metabolism, highlighting the key pathways traced by 13C-labeled glucose.
Concluding Remarks
13C Metabolic Flux Analysis is a powerful and versatile tool for the quantitative analysis of cellular metabolism. By providing a detailed picture of metabolic pathway activities, 13C-MFA can offer invaluable insights for basic research, drug discovery, and biotechnology. Careful experimental design, rigorous analytical methods, and appropriate computational tools are all essential for successful 13C-MFA studies.
Application Notes and Protocols: (2,3-¹³C₂)Oxirane for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. Chemical labeling with stable isotopes is a powerful strategy that allows for the accurate relative quantification of proteins between different samples. This document describes the application and protocols for a novel chemical labeling reagent, (2,3-¹³C₂)Oxirane, for quantitative proteomics.
(2,3-¹³C₂)Oxirane is a simple epoxide-containing molecule. Epoxides are known to react with nucleophilic side chains of amino acids such as lysine, histidine, and cysteine, as well as the N-terminal amino group of peptides. This reactivity can be harnessed to covalently label proteins or peptides. By using a "light" (¹²C) and "heavy" (¹³C₂) version of oxirane, two different samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a given peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy isotopic forms. This approach is analogous to other established chemical labeling techniques, such as stable isotope dimethyl labeling (SILAC).
Principle of the Method
The workflow is based on the differential labeling of peptide samples with isotopologues of oxirane. In a typical binary comparison, one peptide sample (e.g., control) is labeled with the "light" (2,3-¹²C₂)Oxirane, while the other sample (e.g., treated) is labeled with the "heavy" (2,3-¹³C₂)Oxirane. The primary targets for labeling are the primary amines (the N-terminus and the ε-amino group of lysine residues). The epoxide ring opens upon nucleophilic attack by the amine, resulting in a stable covalent bond and the addition of a hydroxyethyl group.
The key to quantification is the mass difference introduced by the isotopic labels. The light oxirane adds a mass of 44.0262 Da, while the heavy (2,3-¹³C₂)Oxirane adds a mass of 46.0328 Da. This results in a predictable mass shift of 2.0066 Da for each labeling site on a peptide. After labeling, the samples are mixed and analyzed by LC-MS/MS. The ratio of the peak intensities of the heavy and light-labeled peptide pairs in the mass spectrum corresponds to the relative abundance of that peptide (and by inference, its parent protein) in the original samples.
Experimental Workflow
The overall experimental workflow for a quantitative proteomics experiment using (2,3-¹³C₂)Oxirane is depicted below. It involves protein extraction and digestion, peptide labeling, sample mixing, and analysis by LC-MS/MS, followed by data analysis to identify and quantify proteins.
Chemical Labeling Reaction
The chemical basis of this method is the nucleophilic ring-opening of the oxirane by primary amines on the peptides. The reaction is shown below for the N-terminal amine of a peptide. A similar reaction occurs with the ε-amino group of lysine residues.
Detailed Experimental Protocol
1. Protein Extraction, Reduction, Alkylation, and Digestion
This part of the protocol is standard for bottom-up proteomics.
-
1.1. Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors). Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
1.2. Reduction: To a protein solution (e.g., 1 mg in 100 µL), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
1.3. Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
1.4. Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
1.5. Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA. Dry the peptides in a vacuum centrifuge.
2. Peptide Labeling with (2,3-¹³C₂)Oxirane
-
2.1. Reconstitution: Reconstitute the dried peptide samples (e.g., 100 µg) in 100 µL of a labeling buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5).
-
2.2. Labeling Reaction:
-
To the "light" sample, add (2,3-¹²C₂)Oxirane to a final concentration of 50 mM.
-
To the "heavy" sample, add (2,3-¹³C₂)Oxirane to a final concentration of 50 mM.
-
Incubate both samples at 37°C for 1 hour.
-
-
2.3. Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 100 mM and incubating for 15 minutes at room temperature.
-
2.4. Sample Mixing and Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio based on the initial protein amount.
-
Desalt the mixed sample using a C18 SPE cartridge as described in step 1.5.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
3. LC-MS/MS Analysis
-
3.1. Reconstitution: Reconstitute the dried labeled peptide mixture in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
-
3.2. LC Separation: Separate the peptides on a reverse-phase HPLC column (e.g., a 75 µm x 15 cm C18 column) using a gradient of acetonitrile in 0.1% formic acid.
-
3.3. Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.
-
MS2 Scans: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
4. Data Analysis
-
4.1. Database Search: Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Set oxidation of methionine as a variable modification.
-
Define the light and heavy oxirane modifications on lysine and peptide N-termini as variable modifications.
-
-
4.2. Quantification: The software will identify peptide pairs with the specific mass difference (2.0066 Da per label) and calculate the ratio of their intensities. Protein ratios are then calculated as the median of the ratios of their constituent peptides.
Quantitative Data Presentation
The final output of the data analysis is a list of identified and quantified proteins. The data should be presented in a clear, tabular format for easy interpretation and comparison. Below is an example of how quantitative data from a hypothetical experiment comparing a treated versus a control sample could be presented.
| Protein Accession | Gene Name | Protein Description | Number of Peptides | Ratio (Treated/Control) | p-value | Regulation |
| P02768 | ALB | Serum albumin | 32 | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 0.98 | 0.91 | Unchanged |
| P12345 | XYZ1 | Hypothetical Protein XYZ1 | 12 | 2.54 | 0.001 | Upregulated |
| Q67890 | ABC2 | Hypothetical Protein ABC2 | 8 | 0.45 | 0.005 | Downregulated |
| P54321 | DEF3 | Hypothetical Protein DEF3 | 15 | 3.12 | <0.001 | Upregulated |
Signaling Pathway Visualization
If the quantitative proteomics data implicates specific signaling pathways, these can be visualized. For example, if the hypothetical upregulated protein XYZ1 is a kinase in the MAPK signaling pathway, a diagram can be created to illustrate this.
Conclusion
The use of (2,3-¹³C₂)Oxirane for chemical labeling offers a promising and straightforward method for quantitative proteomics. Its simple chemistry and the ability to be integrated into standard proteomics workflows make it an attractive tool for researchers in various fields. The detailed protocol provided here should enable the successful implementation of this technique for the relative quantification of proteins in complex biological samples. As with any proteomics method, careful optimization of labeling conditions and data analysis parameters is crucial for achieving high-quality, reproducible results.
Application Notes and Protocols: Derivatization of Biomolecules with (2,3-¹³C₂)Oxirane for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolomics. (2,3-¹³C₂)Oxirane is a specialized derivatization agent designed to introduce a stable isotope label onto biomolecules. The oxirane functional group, a strained three-membered ring, readily reacts with various nucleophilic functional groups found in biomolecules, including amino, thiol, and carboxyl groups. This reaction opens the epoxide ring and forms a stable covalent bond, incorporating two ¹³C atoms into the target molecule. This mass shift allows for the differentiation and relative or absolute quantification of biomolecules from different samples when analyzed by mass spectrometry. These application notes provide an overview of the uses of (2,3-¹³C₂)Oxirane and detailed protocols for its application.
Principle of Derivatization
(2,3-¹³C₂)Oxirane reacts with nucleophilic groups in biomolecules primarily through a nucleophilic substitution (SN2) mechanism. The high ring strain of the epoxide makes the ring-opening reaction thermodynamically favorable. The reaction results in the formation of a hydroxyethyl derivative with a mass increase of 46.02 g/mol (C₂H₄O with two ¹³C atoms) compared to the unlabeled counterpart derivatized with standard oxirane.
Key Reactive Groups in Biomolecules:
-
Amino Groups (-NH₂): Found in the N-terminus of proteins and the side chains of lysine, arginine, and histidine. The reaction forms a stable hydroxyethyl amine.
-
Thiol Groups (-SH): Present in the side chain of cysteine. The reaction yields a hydroxyethyl thioether, which is a very favorable reaction.[1][2]
-
Carboxylic Acid Groups (-COOH): Found in the C-terminus of proteins and the side chains of aspartate and glutamate. The reaction can form a hydroxyethyl ester, although this may require specific catalytic conditions.[3][4][5]
Applications
The primary application of (2,3-¹³C₂)Oxirane is as a chemical labeling agent for quantitative mass spectrometry-based proteomics and metabolomics.[6][7] It offers an alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and is particularly useful when metabolic labeling is not feasible, such as in the analysis of plasma or tissue samples.[8][9]
1. Quantitative Proteomics: (2,3-¹³C₂)Oxirane can be used for the relative and absolute quantification of proteins. In a typical workflow, protein samples from different conditions (e.g., treated vs. untreated cells) are extracted. One sample is derivatized with unlabeled oxirane (light version), and the other is derivatized with (2,3-¹³C₂)Oxirane (heavy version). The samples are then combined, digested, and analyzed by LC-MS/MS. The intensity ratio of the heavy and light peptide pairs in the mass spectrum corresponds to the relative abundance of the protein in the original samples.
2. Targeted Metabolomics: This reagent is highly effective for the sensitive and accurate quantification of specific metabolites, such as amino acids or small molecule drugs and their metabolites containing nucleophilic groups. By derivatizing a sample and a known concentration of an isotopically labeled internal standard, absolute quantification can be achieved.
3. Mapping Protein-Ligand Interactions: Derivatization with (2,3-¹³C₂)Oxirane can be used in differential labeling experiments to identify ligand binding sites on a protein. The binding of a ligand can shield certain residues from derivatization. By comparing the derivatization pattern in the presence and absence of the ligand, the binding site can be mapped.
Experimental Protocols
Protocol 1: Derivatization of Protein Samples for Quantitative Proteomics
This protocol describes the derivatization of two protein samples for relative quantification.
Materials:
-
Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
(2,3-¹³C₂)Oxirane ("heavy")
-
Unlabeled Oxirane ("light")
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of each sample accurately.
-
Take equal amounts of protein (e.g., 100 µg) from each sample.
-
-
Reduction and Alkylation:
-
To each sample, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Derivatization:
-
To one sample, add unlabeled oxirane to a final concentration of 20 mM ("light" sample).
-
To the other sample, add (2,3-¹³C₂)Oxirane to a final concentration of 20 mM ("heavy" sample).
-
Incubate both samples at 37°C for 1 hour with gentle shaking.
-
-
Quenching and Sample Combination:
-
Quench the reaction by adding the quenching solution.
-
Combine the "light" and "heavy" labeled samples.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS using a data-dependent acquisition (DDA) method.
-
Protocol 2: Derivatization of Amino Acids for Targeted Metabolomics
This protocol is designed for the quantification of amino acids in a biological fluid (e.g., plasma).
Materials:
-
Plasma sample
-
Internal standard mix containing known concentrations of ¹³C,¹⁵N-labeled amino acids
-
Protein precipitation solution (e.g., ice-cold methanol)
-
(2,3-¹³C₂)Oxirane
-
Derivatization buffer (e.g., 100 mM borate buffer, pH 9.0)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 50 µL of plasma, add 10 µL of the internal standard mix.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Dry the supernatant in a vacuum centrifuge or under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of derivatization buffer.
-
Add 5 µL of a 100 mM solution of (2,3-¹³C₂)Oxirane in acetonitrile.
-
Incubate at 45°C for 45 minutes.
-
-
Sample Preparation for LC-MS:
-
Acidify the reaction mixture with 5 µL of 1% formic acid.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the derivatized amino acids using a suitable LC method (e.g., reversed-phase or HILIC) coupled to a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Data Presentation
Table 1: Expected Mass Shifts for (2,3-¹³C₂)Oxirane Derivatized Amino Acid Residues
| Amino Acid | Reactive Group | Monoisotopic Mass of Unmodified Residue | Monoisotopic Mass of Derivatized Residue | Mass Shift (Da) |
| Lysine (K) | ε-amino | 128.09496 | 174.11545 | 46.02049 |
| Arginine (R) | Guanidino | 156.10111 | 202.12160 | 46.02049 |
| Histidine (H) | Imidazole | 137.05891 | 183.07940 | 46.02049 |
| Cysteine (C) | Thiol | 103.00919 | 149.02968 | 46.02049 |
| N-terminus | α-amino | - | - | 46.02049 |
Table 2: Example Quantitative Proteomics Data
| Protein ID | Peptide Sequence | Light Peak Area | Heavy Peak Area | Ratio (Heavy/Light) | Fold Change |
| P12345 | GFY(der)SDAHK(der) | 1.25E+07 | 2.55E+07 | 2.04 | ↑ 2.04 |
| Q67890 | VLP(der)TQE(der)K | 3.40E+06 | 3.35E+06 | 0.99 | ↔ 0.99 |
| P54321 | IWG(der)C(der)ATGR | 9.80E+05 | 2.35E+05 | 0.24 | ↓ 4.17 |
Visualizations
Caption: Quantitative proteomics workflow.
Caption: Derivatization reaction schematic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Quantitative Proteomics Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for three leading isotopic labeling techniques in quantitative proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). These powerful methodologies enable accurate relative quantification of proteins in complex biological samples, providing critical insights into cellular processes, disease mechanisms, and therapeutic responses.[1][2][3]
Introduction to Isotopic Labeling in Quantitative Proteomics
Quantitative proteomics is essential for understanding the dynamic nature of the proteome.[2] Isotopic labeling techniques introduce stable isotopes into proteins or peptides, which act as mass reporters for mass spectrometry (MS)-based quantification.[1][4] This approach allows for the direct comparison of protein abundance between different samples within the same MS analysis, minimizing experimental variability and enhancing quantitative accuracy.[5][6] Key applications include the discovery of biomarkers, the elucidation of signaling pathways, and the assessment of drug efficacy and mechanism of action.[4][7]
Core Techniques: A Comparative Overview
The choice of labeling strategy depends on the experimental design, sample type, and desired level of multiplexing. The three most prominent methods—SILAC, iTRAQ, and TMT—each possess distinct advantages and limitations.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic labeling in vivo | Chemical labeling of peptides in vitro | Chemical labeling of peptides in vitro |
| Principle | Incorporation of "heavy" stable isotope-containing amino acids into proteins during cell culture.[6][8] | Covalent attachment of isobaric tags to the N-terminus and lysine residues of peptides.[9] | Covalent attachment of isobaric tags to the N-terminus and lysine residues of peptides.[3] |
| Quantification | MS1 level: Comparing the signal intensities of "light" and "heavy" peptide pairs.[10] | MS2/MS3 level: Comparing the intensities of reporter ions generated upon fragmentation.[9] | MS2/MS3 level: Comparing the intensities of reporter ions generated upon fragmentation.[1] |
| Multiplexing | Typically 2-plex or 3-plex.[11] | 4-plex and 8-plex.[12] | Up to 18-plex.[13] |
| Advantages | High accuracy and precision due to labeling at the beginning of the workflow.[14] Minimizes sample handling errors. | High throughput with multiplexing capabilities.[15] Applicable to a wide range of sample types.[15] | Higher multiplexing capacity than iTRAQ.[16] Increased sample throughput and fewer missing values compared to label-free methods.[17] |
| Limitations | Limited to cell culture experiments.[16] Can be time-consuming and expensive. | Potential for ratio compression, underestimating large changes in protein abundance.[18] | Similar to iTRAQ, can suffer from ratio compression.[17] |
Application Note 1: SILAC for High-Accuracy Protein Quantification in Drug Discovery
Application: SILAC is the gold standard for accurate relative quantification of protein expression in cultured cells, making it highly suitable for mechanistic studies in drug development. By metabolically incorporating stable isotope-labeled amino acids, SILAC allows for the mixing of cell populations (e.g., drug-treated vs. control) at the very beginning of the experimental workflow, which significantly reduces sample preparation-induced errors.[14]
Use Case: A pharmaceutical company is developing a novel kinase inhibitor and wants to understand its effect on the cellular proteome. By using SILAC, they can culture one set of cells in a medium containing "light" arginine and lysine, and another set in a medium with "heavy" isotopes of these amino acids. The "heavy" cell population is then treated with the kinase inhibitor, while the "light" population serves as the control. After treatment, the cell populations are mixed, and the proteome is analyzed by LC-MS/MS. The ratios of heavy to light peptides provide a highly accurate measure of the changes in protein expression induced by the drug.
Illustrative SILAC Quantitative Data
| Protein ID | Gene Name | Description | Fold Change (Heavy/Light) | p-value |
| P06493 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 |
| P42345 | MAPK1 | Mitogen-activated protein kinase 1 | 0.62 | 0.005 |
| Q02750 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.89 | 0.012 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.01 | 0.95 |
Protocol: SILAC Experimental Workflow
This protocol provides a generalized procedure for a two-plex SILAC experiment.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" SILAC medium containing normal isotopic abundance arginine and lysine.
-
The second population is grown in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C615N2-Lys).
-
Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids.[8]
2. Experimental Treatment:
-
The "heavy" labeled cells are treated with the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.
3. Sample Harvesting and Mixing:
-
Cells from both populations are harvested.
-
The cell pellets are washed with PBS.
-
The "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.[8]
4. Protein Extraction and Digestion:
-
The mixed cell pellet is lysed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Proteins are reduced with DTT and alkylated with iodoacetamide.
-
The protein mixture is digested into peptides using trypsin overnight at 37°C.[6]
5. LC-MS/MS Analysis:
-
The resulting peptide mixture is desalted and analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode.
6. Data Analysis:
-
The raw MS data is processed using software such as MaxQuant.
-
Peptides are identified and quantified based on the mass difference between the light and heavy isotopic forms.
-
The software calculates the heavy/light ratios for each identified protein.
SILAC Experimental Workflow Diagram
Caption: Workflow of a typical SILAC experiment.
Application Note 2: iTRAQ and TMT for Multiplexed Biomarker Discovery
Application: iTRAQ and TMT are isobaric tagging reagents that enable the simultaneous quantification of proteins in multiple samples.[1][9] This multiplexing capability is highly advantageous for biomarker discovery studies, clinical proteomics, and any research involving multiple conditions or time points.[4] The labeling occurs at the peptide level, making these techniques applicable to a wide variety of sample types, including tissues and biofluids.[15]
Use Case: A research team is investigating protein expression changes in response to a new cancer therapeutic over a time course. They collect samples at 0, 6, 12, and 24 hours post-treatment, along with a vehicle control for each time point, resulting in 8 samples. Using an 8-plex iTRAQ or TMT kit, all 8 samples can be labeled, combined, and analyzed in a single LC-MS/MS run. This minimizes technical variability between runs and allows for robust comparison of protein expression profiles across the different time points.
Illustrative TMT Quantitative Data (8-plex)
| Protein ID | Gene Name | Description | TMT-126 (0h) | TMT-127 (6h) | TMT-128 (12h) | TMT-129 (24h) | TMT-130 (0h C) | TMT-131 (6h C) | TMT-132 (12h C) | TMT-133 (24h C) |
| P00533 | EGFR | Epidermal growth factor receptor | 1.00 | 0.75 | 0.52 | 0.31 | 1.02 | 0.98 | 1.01 | 0.99 |
| P27361 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 1.00 | 1.56 | 2.11 | 2.54 | 0.99 | 1.03 | 0.97 | 1.01 |
| P62258 | HSP90AA1 | Heat shock protein 90-alpha | 1.00 | 1.05 | 0.99 | 1.03 | 1.00 | 1.01 | 0.98 | 1.02 |
Protocol: iTRAQ/TMT Experimental Workflow
This protocol outlines the general steps for an iTRAQ or TMT experiment.
1. Protein Extraction and Digestion:
-
Extract proteins from each sample individually using an appropriate lysis buffer.
-
Determine the protein concentration for each sample.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides with trypsin.[3]
2. Peptide Labeling:
-
Desalt the peptide digests.
-
Resuspend each peptide sample in the labeling buffer provided with the iTRAQ or TMT kit.
-
Add the specific isobaric tag to each sample and incubate at room temperature.[19]
-
Quench the labeling reaction.[19]
3. Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.[20]
-
For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to increase proteome coverage.[1][11]
4. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer should be capable of MS/MS or MS3 fragmentation to generate the reporter ions for quantification.
5. Data Analysis:
-
Process the raw data using software compatible with isobaric tag quantification (e.g., Proteome Discoverer, MaxQuant).
-
The software identifies peptides from the MS/MS spectra and quantifies the relative abundance of each peptide based on the intensity of the reporter ions.
iTRAQ/TMT Experimental Workflow Diagram
Caption: General workflow for iTRAQ and TMT experiments.
Visualizing Signaling Pathways with Quantitative Proteomics
Quantitative proteomics is a powerful tool for dissecting cellular signaling pathways.[4][21] By measuring changes in protein abundance and post-translational modifications (PTMs), researchers can map the flow of information through these complex networks.
The diagram below illustrates a hypothetical signaling pathway that can be investigated using isotopic labeling techniques. For instance, treatment with a growth factor could lead to the phosphorylation and activation of a receptor tyrosine kinase (RTK), initiating a downstream cascade involving kinases and transcription factors. A quantitative proteomics experiment could identify and quantify the proteins involved in this pathway, revealing how a drug treatment modulates their expression or phosphorylation status.
Hypothetical Signaling Pathway Diagram
Caption: A simplified MAPK signaling cascade.
By applying quantitative proteomics, one could measure the fold changes of RTK, ERK, and the transcription factor upon growth factor stimulation, providing a dynamic view of pathway activation.
Conclusion
Isotopic labeling techniques are indispensable tools in modern proteomics, offering high levels of accuracy and throughput for the quantitative analysis of proteins. SILAC provides unparalleled accuracy for cell culture-based studies, while iTRAQ and TMT offer high-plex multiplexing capabilities essential for large-scale comparative studies. The detailed protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to effectively apply these powerful techniques to their research endeavors.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. longdom.org [longdom.org]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-proteomics.com [creative-proteomics.com]
- 13. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 20. Label-Based Protein Quantitative Service—iTRAQ, TMT, SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Proteomic Strategies to Characterize Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of (2,3-¹³C₂)Oxirane in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of trace-level environmental contaminants is a critical challenge that demands high sensitivity, specificity, and accuracy. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that addresses these challenges by employing stable isotope-labeled internal standards to correct for matrix effects and variations during sample preparation and analysis. This application note details the use of (2,3-¹³C₂)Oxirane as a derivatizing agent for the sensitive and accurate quantification of nucleophilic environmental pollutants, particularly those containing thiol (-SH) and phenolic hydroxyl (-OH) functional groups, in various environmental matrices.
(2,3-¹³C₂)Oxirane serves as a ¹³C₂-labeled derivatization reagent that reacts with acidic protons in thiols and phenols to form stable, volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The incorporation of two ¹³C atoms provides a distinct mass shift of +2 Da in the derivatized analyte, allowing for its use as an ideal internal standard for the corresponding unlabeled analyte derivatized with unlabeled oxirane. This approach significantly improves the accuracy and precision of quantification by minimizing analytical errors.
Principle of the Method
The methodology is based on the derivatization of target analytes (e.g., thiols, phenols) with oxirane, followed by quantification using a stable isotope-labeled internal standard. The native analytes in the environmental sample are derivatized with unlabeled oxirane, while a known amount of a corresponding synthetic standard is derivatized with (2,3-¹³C₂)Oxirane. The derivatized sample and standard are then combined and analyzed by GC-MS. The ratio of the signal intensity of the derivatized native analyte to that of the ¹³C-labeled derivatized standard is used to calculate the concentration of the analyte in the original sample. This isotope dilution approach effectively corrects for any losses during sample preparation and instrumental analysis.
Target Analytes
This method is applicable to a wide range of environmental pollutants possessing active hydrogen atoms, including but not limited to:
-
Thiols (Mercaptans): Such as methanethiol, ethanethiol, and other volatile sulfur compounds (VSCs) found in water and air samples.
-
Phenols: Including phenol, chlorophenols, and other substituted phenols that are common industrial pollutants in water and soil.
-
Acidic Herbicides: Carboxylic acid-containing pesticides and their metabolites.
Experimental Protocols
Materials and Reagents
-
(2,3-¹³C₂)Oxirane (Ethylene oxide-¹³C₂)
-
Oxirane (Ethylene oxide), unlabeled
-
Target analyte standards (e.g., pentachlorophenol, methanethiol)
-
Solvents: Dichloromethane, Hexane, Methanol (pesticide residue grade)
-
Derivatization catalyst: Triethylamine or Potassium Carbonate
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup and concentration)
-
Anhydrous Sodium Sulfate
-
Purified water (Milli-Q or equivalent)
-
Standard laboratory glassware
Sample Preparation
The sample preparation protocol will vary depending on the matrix (water, soil, air). Below are generalized procedures.
2.1. Water Samples (e.g., for Phenols and Thiols)
-
Collect 1 L of water sample in a clean, amber glass bottle.
-
Preserve the sample by acidifying to pH < 2 with sulfuric acid (for phenols) or by adding a suitable preservative for thiols to prevent oxidation.
-
For trace analysis, perform solid-phase extraction (SPE). Condition an appropriate SPE cartridge (e.g., C18 for phenols) with methanol followed by purified water.
-
Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with purified water to remove interferences.
-
Elute the trapped analytes with a suitable solvent (e.g., dichloromethane or a mixture of solvents).
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
2.2. Soil/Sediment Samples
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the sample into a centrifuge tube.
-
Perform solvent extraction (e.g., using a mixture of acetone and hexane) with sonication or shaking.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Proceed with cleanup steps as necessary, which may include techniques like gel permeation chromatography (GPC) to remove high molecular weight interferences.
-
Concentrate the cleaned extract to 1 mL.
2.3. Air Samples (for Volatile Thiols)
-
Collect air samples using a suitable sorbent tube (e.g., Tenax® TA).
-
Thermally desorb the trapped volatile compounds into a GC-MS system, or solvent-extract the sorbent tube.
-
If using solvent extraction, concentrate the extract to a suitable volume.
Derivatization Protocol
-
To a 1 mL aliquot of the concentrated sample extract, add a known amount of the (2,3-¹³C₂)Oxirane-derivatized internal standard.
-
Add an excess of unlabeled oxirane solution (e.g., 100 µL of a 10 mg/mL solution in a suitable solvent).
-
Add a catalyst, such as 20 µL of triethylamine or a small amount of powdered potassium carbonate, to facilitate the reaction.
-
Seal the reaction vial tightly.
-
Heat the reaction mixture at 60-80°C for 1-2 hours. The optimal temperature and time should be determined for each analyte class.
-
After cooling to room temperature, the reaction mixture is ready for GC-MS analysis. If necessary, a cleanup step can be performed to remove excess derivatizing reagent.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor: The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analytes. For a generic thiol (R-SH) derivatized with oxirane, the product is R-S-CH₂CH₂OH. For a phenol (Ar-OH), the product is Ar-O-CH₂CH₂OH.
-
Unlabeled Derivative: Monitor the molecular ion and characteristic fragment ions.
-
¹³C₂-Labeled Derivative: Monitor the corresponding ions with a +2 Da mass shift.
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of representative environmental pollutants using this method. These values are for illustrative purposes and should be experimentally determined for specific applications.
Table 1: Method Performance for Thiol Analysis in Water
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | RSD (%) (n=5) |
| Methanethiol | 5.2 | 5 | 15 | 95.2 | 4.8 |
| Ethanethiol | 6.8 | 3 | 10 | 98.1 | 3.5 |
| 1-Propanethiol | 8.5 | 2 | 7 | 97.5 | 4.1 |
Table 2: Method Performance for Chlorophenol Analysis in Soil
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | RSD (%) (n=5) |
| 2-Chlorophenol | 12.1 | 0.5 | 1.5 | 92.8 | 6.2 |
| 2,4-Dichlorophenol | 15.3 | 0.2 | 0.7 | 96.4 | 5.1 |
| Pentachlorophenol | 21.7 | 0.1 | 0.3 | 99.0 | 3.9 |
Visualizations
Caption: Experimental workflow for the analysis of environmental samples using (2,3-¹³C₂)Oxirane derivatization.
Caption: General signaling pathway for the derivatization reaction of nucleophilic analytes with (2,3-¹³C₂)Oxirane.
Conclusion
The use of (2,3-¹³C₂)Oxirane as a derivatizing agent in an isotope dilution mass spectrometry workflow provides a robust and highly accurate method for the quantification of nucleophilic environmental pollutants. This approach effectively mitigates matrix interferences and procedural errors, leading to reliable data for environmental monitoring, risk assessment, and regulatory compliance. The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for researchers and analytical chemists in the field of environmental science and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency with (2,3-¹³C₂)Oxirane
Welcome to the technical support center for optimizing metabolic labeling experiments using (2,3-¹³C₂)Oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2,3-¹³C₂)Oxirane and what is it used for in metabolic studies?
(2,3-¹³C₂)Oxirane is a stable isotope-labeled form of ethylene oxide, a three-membered heterocyclic ether. In metabolic research, it serves as a tracer to investigate specific metabolic pathways. Once it enters a cell, it is metabolized, and the incorporated ¹³C atoms can be tracked in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of flux through pathways involved in detoxification and xenobiotic metabolism.
Q2: What are the primary metabolic pathways that (2,3-¹³C₂)Oxirane traces?
(2,3-¹³C₂)Oxirane, as a xenobiotic epoxide, is primarily metabolized through two main detoxification pathways:
-
Glutathione Conjugation: Catalyzed by Glutathione S-transferases (GSTs), this pathway involves the conjugation of the oxirane ring with glutathione (GSH) to form a more water-soluble and excretable compound.[1][2]
-
Enzymatic Hydrolysis: Mediated by Epoxide Hydrolases (EHs), this pathway involves the addition of water to the oxirane ring to form (1,2-¹³C₂)ethylene glycol.[1][3]
Tracking the ¹³C label in glutathione conjugates or ethylene glycol and its downstream metabolites can provide insights into the activity of these key detoxification pathways.
Q3: What are the potential causes of low labeling efficiency with (2,3-¹³C₂)Oxirane?
Low incorporation of the ¹³C label from (2,3-¹³C₂)Oxirane into target metabolites can stem from several factors:
-
Suboptimal Tracer Concentration: The concentration of the tracer may be too low for efficient uptake and metabolism or too high, leading to cellular toxicity.
-
Insufficient Incubation Time: The labeling duration may not be long enough for the tracer to be metabolized and for the label to be incorporated into downstream metabolites to a detectable level.
-
Low Enzyme Activity: The activity of Glutathione S-transferases or Epoxide Hydrolases in the experimental cell line or tissue may be inherently low.
-
Cell Health and Viability: Poor cell health can negatively impact metabolic activity, leading to reduced uptake and metabolism of the tracer.
-
Instability of the Tracer: (2,3-¹³C₂)Oxirane is a reactive compound and may degrade or react with components in the culture medium before cellular uptake.
Q4: Can (2,3-¹³C₂)Oxirane be toxic to cells?
Yes, oxiranes, including ethylene oxide, can exhibit cytotoxicity.[1] The reactivity of the epoxide ring allows it to react with cellular nucleophiles, including DNA and proteins, which can lead to cellular damage and apoptosis. It is crucial to determine the optimal, non-toxic concentration of (2,3-¹³C₂)Oxirane for your specific cell type through a dose-response experiment before proceeding with labeling studies.
Troubleshooting Guides
Issue 1: Low or No Detectable ¹³C-Labeling in Target Metabolites
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Tracer Concentration | Perform a dose-response experiment to determine the optimal concentration of (2,3-¹³C₂)Oxirane. Test a range of concentrations (e.g., 1 µM to 100 µM) and assess both labeling efficiency and cell viability (e.g., using a Trypan Blue exclusion assay). |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal labeling duration. Collect samples at multiple time points (e.g., 1, 4, 8, 12, and 24 hours) to monitor the incorporation of the ¹³C label over time. |
| Low Endogenous Enzyme Activity | If possible, select a cell line known to have high expression of Glutathione S-transferases or Epoxide Hydrolases. Alternatively, consider pretreating cells with inducers of these enzymes, if compatible with your experimental goals. You can also measure the specific activity of these enzymes in your cell lysates using commercially available assay kits. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the labeling experiment. Optimize cell culture conditions, including medium, serum, and incubator settings. |
| Tracer Instability | Prepare fresh stock solutions of (2,3-¹³C₂)Oxirane for each experiment. Minimize the time the tracer is in the culture medium before being taken up by the cells. |
Issue 2: High Cell Death or Changes in Cell Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Tracer-Induced Cytotoxicity | Reduce the concentration of (2,3-¹³C₂)Oxirane used in the experiment. Refer to your dose-response curve to select a concentration that maintains high cell viability. |
| Extended Exposure to Tracer | Decrease the incubation time. A shorter exposure may be sufficient for labeling without causing significant toxicity. |
| Solvent Toxicity | If using a solvent (e.g., DMSO) to dissolve (2,3-¹³C₂)Oxirane, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a solvent-only control. |
Experimental Protocols
Protocol 1: General Procedure for (2,3-¹³C₂)Oxirane Metabolic Labeling
This protocol provides a general workflow for tracing the metabolism of (2,3-¹³C₂)Oxirane in cultured mammalian cells.
Materials:
-
(2,3-¹³C₂)Oxirane
-
Cell culture medium appropriate for your cell line
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells
-
Solvent for (2,3-¹³C₂)Oxirane (e.g., DMSO, sterile water)
-
Extraction solvent (e.g., 80% methanol, chilled to -80°C)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of (2,3-¹³C₂)Oxirane. If using a solvent, ensure the final solvent concentration is below the toxic threshold for your cells.
-
Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the predetermined optimal duration under standard culture conditions.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed at 4°C for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extract using a speed vacuum concentrator or nitrogen stream.
-
Store the dried extracts at -80°C until analysis by MS or NMR.
-
Protocol 2: Measuring Glutathione S-Transferase (GST) Activity
This protocol is adapted from commercially available GST activity assay kits and can be used to assess the activity of this pathway in your experimental system.
Materials:
-
Cell lysate from your experimental cells
-
Glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffer
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Cell Lysate: Lyse cells using a suitable lysis buffer and determine the protein concentration.
-
Prepare Reaction Mixture: In a microplate well, combine the cell lysate, GSH, and phosphate buffer.
-
Initiate Reaction: Add CDNB to initiate the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate Activity: The rate of increase in absorbance is proportional to the GST activity. Calculate the specific activity relative to the protein concentration of your lysate.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for (2,3-¹³C₂)Oxirane in the public domain, the following tables provide an illustrative example of how to present such data once obtained from your experiments.
Table 1: Example Dose-Response Data for (2,3-¹³C₂)Oxirane Labeling
| (2,3-¹³C₂)Oxirane Concentration (µM) | ¹³C-Glutathione Conjugate (Relative Abundance) | Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 1 | 15.2 ± 1.8 | 98.5 ± 2.1 |
| 10 | 45.7 ± 3.5 | 95.2 ± 3.0 |
| 50 | 82.1 ± 5.1 | 80.7 ± 4.5 |
| 100 | 85.3 ± 4.8 | 65.1 ± 6.2 |
Table 2: Example Time-Course Data for (2,3-¹³C₂)Oxirane Labeling at 10 µM
| Incubation Time (hours) | ¹³C-Glutathione Conjugate (Relative Abundance) | ¹³C-Ethylene Glycol (Relative Abundance) |
| 1 | 10.5 ± 1.2 | 5.2 ± 0.8 |
| 4 | 35.8 ± 2.9 | 18.9 ± 2.1 |
| 8 | 48.2 ± 3.7 | 25.6 ± 2.5 |
| 12 | 51.5 ± 4.1 | 28.3 ± 2.8 |
| 24 | 52.1 ± 4.3 | 29.1 ± 3.0 |
Visualizations
Caption: Metabolic fate of (2,3-¹³C₂)Oxirane in mammalian cells.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: Troubleshooting Low Signal with Labeled Internal Standards
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low signal intensity with labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Issue 1: My labeled internal standard (IS) signal is consistently low across all samples.
Possible Causes and Troubleshooting Steps:
A consistently low signal for your labeled internal standard can point to several factors, from the standard itself to instrument parameters.
-
A. Internal Standard Concentration and Quality:
-
Is the concentration too low? An insufficient concentration of the internal standard will naturally lead to a weak signal.[1]
-
Action: Prepare a fresh dilution of the internal standard at a higher concentration and re-inject. A common practice is to aim for an IS concentration that gives a signal intensity in the mid-range of the analyte's calibration curve.[2]
-
-
Has the internal standard degraded? Labeled internal standards, particularly those with deuterium labels on exchangeable sites, can degrade over time or under certain storage conditions.[3][4]
-
Action: Prepare a fresh stock solution from a new vial of the internal standard. Compare the signal intensity with the old stock.
-
-
Is the isotopic purity sufficient? The presence of unlabeled analyte in your internal standard can affect quantification.[5]
-
Action: Check the certificate of analysis for your internal standard to confirm its isotopic purity.
-
-
-
B. Instrument Performance:
-
Is the mass spectrometer tuned and calibrated correctly? An untuned or poorly calibrated instrument will result in suboptimal sensitivity for all ions, including your internal standard.
-
Action: Perform a system suitability test, and tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
-
-
Is the ion source dirty? Contamination of the ion source can lead to a general decrease in signal intensity.[6][7]
-
Action: Clean the ion source, including the ion transfer capillary and other components, as per the manufacturer's maintenance guide.
-
-
-
C. Method Parameters:
-
Are the ionization and fragmentation parameters optimized? Suboptimal ionization or collision energies will result in a weaker signal.
-
Action: Infuse a solution of the internal standard directly into the mass spectrometer and optimize the source and fragmentation parameters (e.g., collision energy, declustering potential).
-
-
Troubleshooting Workflow for Consistently Low IS Signal
Caption: Troubleshooting workflow for a consistently low internal standard signal.
Issue 2: My labeled internal standard signal is variable or decreasing during an analytical run.
Possible Causes and Troubleshooting Steps:
Signal variability or a downward trend during a run often points to matrix effects, chromatographic issues, or instrument instability.
-
A. Ion Suppression/Matrix Effects:
-
What are matrix effects? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8][9] This is a very common cause of signal variability.[10][11][12]
-
Action:
-
Improve Chromatographic Separation: Modify your LC method to better separate the internal standard from interfering matrix components.[8] This can involve changing the gradient, flow rate, or column chemistry.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove matrix components prior to injection.[13]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
-
-
Visualizing Ion Suppression
Caption: Diagram illustrating the concept of ion suppression in the mass spectrometer's ion source.
-
B. Chromatographic Issues:
-
Are the analyte and IS co-eluting? Stable isotope-labeled internal standards should ideally co-elute with the analyte.[5] However, deuterated standards can sometimes exhibit a slight shift in retention time (the "isotope effect"), which can lead to differential ion suppression.[4][5]
-
Action: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If they are separated, adjust the chromatography to make them co-elute.
-
-
Is there carryover? Inadequate rinsing between samples can cause carryover, leading to fluctuating signals.[6]
-
Action: Optimize the needle wash procedure in your autosampler method. Inject a blank sample after a high-concentration sample to check for carryover.
-
-
-
C. Instrument Instability:
-
Is the LC pump performance stable? Fluctuations in pump pressure or mobile phase composition can lead to retention time shifts and variable signal intensity.[14][15]
-
Action: Monitor the LC pump pressure throughout the run. If it is unstable, prime the pumps and check for leaks.
-
-
Is the MS detector voltage stable? A failing detector can cause a gradual or sudden drop in signal.[6]
-
Action: If you observe a steady decline in signal for all compounds over multiple runs, this may indicate a need for detector maintenance.
-
-
Issue 3: My internal standard signal decreases as the analyte concentration increases.
Possible Causes and Troubleshooting Steps:
This phenomenon is often a form of ion suppression where the analyte itself, at high concentrations, suppresses the ionization of the internal standard.
-
A. Analyte-Induced Ion Suppression:
-
Is the internal standard concentration appropriate? If the internal standard concentration is too low relative to the upper range of your analyte concentrations, the high concentration of the analyte can saturate the ionization process, leaving fewer available charges for the internal standard.[9][16]
-
Action:
-
Increase Internal Standard Concentration: A higher internal standard concentration may better tolerate the high analyte levels.[2][17] However, be mindful not to use an excessively high concentration that could suppress the analyte at the lower end of the calibration curve.[9]
-
Dilute Samples: For samples with very high analyte concentrations, dilution may be necessary to bring the analyte concentration back into a range where it does not suppress the internal standard.
-
-
-
-
B. Isotopic Contribution from Analyte:
-
Is there isotopic overlap? At very high analyte concentrations, the natural isotopic abundance of the analyte (e.g., ¹³C) can contribute to the signal in the mass channel of the labeled internal standard, although this is less likely to cause a decrease in the IS signal. A more common issue is the presence of a small amount of unlabeled analyte in the internal standard stock.
-
Experimental Protocol: Evaluating the Effect of Analyte Concentration on IS Signal
-
Objective: To determine if high concentrations of the analyte are suppressing the signal of the internal standard.
-
Materials:
-
Analyte stock solution
-
Internal standard stock solution
-
Blank matrix (e.g., plasma, urine)
-
Mobile phase solvents
-
-
Procedure:
-
Prepare a series of samples with a fixed concentration of the internal standard.
-
Spike these samples with increasing concentrations of the analyte, covering the expected range of your study samples and extending to the upper limit of quantification (ULOQ).
-
Include a sample with only the internal standard (zero analyte).
-
Process and inject the samples onto the LC-MS system.
-
Plot the peak area of the internal standard against the concentration of the analyte.
-
-
Expected Outcome: If the analyte is causing ion suppression, you will observe a decrease in the internal standard peak area as the analyte concentration increases.
Data Presentation: Analyte Concentration vs. IS Signal
| Analyte Concentration (ng/mL) | Internal Standard Peak Area | % Decrease from Zero Analyte |
| 0 (IS only) | 500,000 | 0% |
| 10 | 495,000 | 1% |
| 100 | 480,000 | 4% |
| 500 | 450,000 | 10% |
| 1000 | 400,000 | 20% |
| 5000 | 300,000 | 40% |
| 10000 (ULOQ) | 200,000 | 60% |
Issue 4: My sample preparation seems to be causing low IS signal.
Possible Causes and Troubleshooting Steps:
Errors during sample preparation can lead to a loss of the internal standard before analysis.
-
A. Inconsistent IS Spiking:
-
Is the internal standard added consistently? Errors in pipetting the internal standard solution into each sample will lead to variable signals.[6]
-
Action: Ensure your pipettes are calibrated. Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.[18]
-
-
Sample Preparation Workflow
Caption: A typical sample preparation workflow indicating the optimal point for internal standard addition.
-
B. Differential Extraction Recovery:
-
Do the analyte and IS have different extraction recoveries? Although stable isotope-labeled standards are chemically very similar to the analyte, there can be slight differences in properties like lipophilicity, especially with deuterium labeling, which can lead to different extraction efficiencies.[5] This has been reported to cause up to a 35% difference in recovery in some cases.[5]
-
Action: Perform a recovery experiment by comparing the signal of the internal standard in an extracted sample to the signal of the IS spiked into a blank matrix extract post-extraction. If recovery is low or variable, the extraction protocol may need to be optimized.
-
-
-
C. Stability of IS in Matrix/Solvents:
-
Is the internal standard stable throughout the sample preparation process? The stability of the labeled internal standard can be affected by the pH of the sample or extraction solvents, as well as temperature and light exposure.[3][19] Deuterium labels can sometimes exchange with protons from the solvent.[4][5]
-
Action: Evaluate the stability of the internal standard by incubating it in the sample matrix and processing solvents under the conditions of your assay for varying lengths of time. Analyze the samples and check for any decrease in signal.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. waters.com [waters.com]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. zefsci.com [zefsci.com]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 13. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 14. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 15. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of (2,3-13C2)Oxirane in solution
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of (2,3-¹³C₂)Oxirane in solution. Given the reactive nature of the oxirane (epoxide) ring, understanding its stability is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (2,3-¹³C₂)Oxirane and what are its general stability concerns?
A1: (2,3-¹³C₂)Oxirane is a three-membered cyclic ether containing two stable carbon-13 isotopes. The primary stability concern arises from the high ring strain of the epoxide group, making it susceptible to ring-opening reactions with various nucleophiles.[1][2][3] This reactivity is the basis for its utility in synthesis but requires careful handling to prevent unwanted degradation.
Q2: What are the primary degradation pathways for (2,3-¹³C₂)Oxirane in solution?
A2: The main degradation pathway is the nucleophilic ring-opening of the epoxide. This can be catalyzed by both acids and bases.[1][4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of trace acid and water, the oxirane can open to form the corresponding trans-1,2-diol.[4][5][6][7]
-
Base-Catalyzed Hydrolysis: Strong bases can also catalyze the ring-opening, attacking the less sterically hindered carbon atom to form the diol.[4][5][6][7][8]
-
Reaction with Solvents: Protic solvents, especially alcohols, can act as nucleophiles and react with the oxirane ring, particularly under acidic or basic conditions.
Q3: How should I store (2,3-¹³C₂)Oxirane solutions?
A3: Since (2,3-¹³C₂)Oxirane is a stable isotope-labeled compound, storage conditions are similar to its unlabeled counterpart.[9] However, due to its reactivity, the following precautions are recommended:
-
Temperature: Store at low temperatures (-20°C to -80°C) to minimize degradation rates.[9][10]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and carbon dioxide (which can form carbonic acid in solution).[9]
-
Solvent: Use a dry, aprotic solvent for long-term storage if possible.
-
Light: Protect from light to prevent potential photo-induced degradation.[9]
Q4: Can I use protic solvents like methanol or water in my experiments?
A4: Yes, but with caution. Protic solvents can act as nucleophiles and lead to the formation of byproducts (e.g., diols or ether-alcohols).[1][4] If your protocol requires a protic solvent, ensure the solution is free from acidic or basic contaminants, run the experiment at a low temperature, and use the solution as quickly as possible. Consider running a control experiment to quantify the extent of solvent-related degradation.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR/MS analysis corresponding to a diol. | Hydrolysis of the oxirane ring. | This is likely due to the presence of water and trace acid or base. Ensure all solvents and reagents are rigorously dried. Use freshly distilled aprotic solvents. If aqueous workups are necessary, perform them at low temperatures and quickly.[4][6] |
| Inconsistent reaction yields or appearance of unknown byproducts. | Solvent reactivity or gradual degradation of stock solution. | The solvent may be reacting with the oxirane. Verify solvent compatibility. Test the purity of your (2,3-¹³C₂)Oxirane stock solution before use, especially if it has been stored for an extended period. |
| Reaction fails to proceed as expected. | Degradation of the starting material. | The (2,3-¹³C₂)Oxirane may have degraded during storage or handling. Confirm the integrity of the starting material via analytical methods like NMR. |
| Regioselectivity of the ring-opening is not as expected. | Reaction conditions (acidic vs. basic). | The regioselectivity of nucleophilic attack is highly dependent on the pH. Under basic conditions, attack occurs at the less substituted carbon (SN2). Under acidic conditions, the reaction has SN1 character, and attack occurs at the more substituted carbon that can better stabilize a partial positive charge.[3][11][12] |
Stability Data in Common Solvents
| Solvent | Conditions | Primary Degradation Product | **Illustrative Half-life (t₁/₂) ** | Notes |
| Dichloromethane (DCM) | Anhydrous, RT, Neutral | N/A (Stable) | > 1 week | Recommended for short-term storage and reactions. Ensure solvent is dry and amine-free. |
| Acetonitrile (ACN) | Anhydrous, RT, Neutral | N/A (Stable) | > 1 week | Good alternative to DCM. Must be anhydrous. |
| Methanol (MeOH) | Anhydrous, RT, Neutral | 2-methoxy-1-propanol-¹³C₂ | ~24-48 hours | Protic solvent acts as a nucleophile. Stability decreases significantly with trace acid/base. |
| Water (pH 7) | RT | 1,2-Propanediol-¹³C₂ | ~12-24 hours | Hydrolysis occurs even at neutral pH, albeit slowly.[4][6] |
| Water (pH 5) | RT | 1,2-Propanediol-¹³C₂ | < 6 hours | Acid-catalyzed hydrolysis is significantly faster.[4][6] |
| Tetrahydrofuran (THF) | Anhydrous, RT, Neutral | N/A (Stable) | > 1 week | Ensure THF is free of peroxides, which can initiate side reactions. |
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
-
Inert Atmosphere: Handle neat (2,3-¹³C₂)Oxirane and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Solvent Selection: Use dry, aprotic solvents (e.g., anhydrous dichloromethane, acetonitrile, or THF) for preparing stock solutions. Solvents should be obtained from a purification system or freshly distilled.
-
Glassware: Ensure all glassware is oven- or flame-dried before use to remove adsorbed water.
-
Storage: Store the resulting solution in a tightly sealed vial with a Teflon-lined cap at ≤ -20°C.[9] Wrap the vial in aluminum foil to protect it from light.
Protocol 2: Assessing Stability in a New Solvent System
-
Preparation: Prepare a solution of (2,3-¹³C₂)Oxirane of a known concentration (e.g., 10 mM) in the solvent to be tested. Include an internal standard (e.g., 1,3,5-trimethoxybenzene) that is stable under the experimental conditions and does not react with the oxirane.
-
Initial Analysis (t=0): Immediately after preparation, acquire an analytical data point (e.g., ¹H NMR or LC-MS) to determine the initial concentration ratio of the oxirane to the internal standard.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, exposure to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and repeat the analytical measurement.
-
Data Analysis: Plot the concentration of (2,3-¹³C₂)Oxirane relative to the internal standard over time to determine the rate of degradation.
Visual Guides
Caption: Workflow for determining compound stability.
Caption: Troubleshooting logic for stability issues.
References
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. moravek.com [moravek.com]
- 10. moravek.com [moravek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing isotopic dilution effects in labeling experiments
Technical Support Center: Isotopic Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic dilution effects in your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in my labeling experiment?
Isotopic dilution is the decrease in the isotopic enrichment of a labeled molecule (tracer) by the presence of its unlabeled counterpart.[1][2] In labeling experiments, this means your labeled tracer mixes with the naturally occurring, unlabeled version of the molecule already present in the biological system. This is a critical issue because it can lead to an underestimation of the true rate of synthesis or flux through a metabolic pathway, as the analytical instrument detects both the labeled and unlabeled forms.[3] Failure to account for isotopic dilution can result in inaccurate quantitative data and misinterpretation of your experimental results.
Q2: I'm seeing lower than expected isotopic enrichment in my samples. What are the common causes?
Several factors can contribute to lower than expected isotopic enrichment. Here are some of the most common culprits:
-
Presence of a large endogenous unlabeled pool: The most fundamental cause is the mixing of your isotopic tracer with a pre-existing pool of the same molecule within the cells or organism.
-
Contribution from alternative metabolic pathways: Unlabeled forms of the metabolite of interest could be produced from other metabolic pathways that are not utilizing your labeled precursor.
-
Incomplete labeling of the precursor pool: The precursor pool from which your molecule of interest is synthesized may not be 100% labeled. This can happen if the labeled substrate is diluted by unlabeled sources before being taken up by the cells.
-
Contamination from external sources: Unlabeled compounds can be introduced during sample preparation. For example, fatty acids from plasticware can contaminate lipidomics samples.[3]
-
Recycling of labeled and unlabeled material: Metabolic pathways can be complex, with molecules being both synthesized and degraded. The recycling of unlabeled fragments can dilute the labeled pool.
Q3: How can I experimentally minimize isotopic dilution effects?
While it's often impossible to completely eliminate isotopic dilution, you can take several steps to minimize its impact:
-
Pre-incubation with labeled media: For in-vitro experiments, pre-incubating your cells in a medium containing the labeled precursor for a period before the actual experiment can help to enrich the intracellular precursor pools.
-
Use of high-purity isotopic tracers: Ensure the isotopic purity of your tracer is high to minimize the introduction of unlabeled molecules from the start.
-
Optimize the concentration of the labeled substrate: Using a higher concentration of the labeled substrate can help to outcompete the endogenous unlabeled pool. However, be cautious of potential toxic effects or alterations in metabolism at very high concentrations.
-
Choose the appropriate labeling strategy: Different labeling techniques have different advantages. For instance, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) minimizes technical variability by combining samples early in the workflow.[4][5]
-
Control for background contamination: Use high-quality reagents and plasticware, and perform blank extractions to identify and subtract any background signals.[3]
Q4: What are the main computational strategies to correct for isotopic dilution?
Correcting for isotopic dilution is a crucial step in data analysis. The primary methods include:
-
Natural Isotope Abundance Correction: All elements have naturally occurring stable isotopes. It is essential to correct for the contribution of these natural isotopes to the measured signal of your labeled molecule.[3][6]
-
Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate method that involves adding a known amount of an isotopically labeled internal standard (the "spike") to the sample.[1][2][7] By measuring the ratio of the endogenous (unlabeled) analyte to the labeled internal standard, you can accurately quantify the analyte concentration, correcting for sample loss during preparation.[8][9]
-
Metabolic Flux Analysis (MFA): For more complex metabolic studies, computational modeling techniques like MFA are used. These models incorporate the known structure of metabolic pathways and use the measured isotopic labeling patterns of various metabolites to calculate the underlying metabolic fluxes, inherently accounting for dilution effects.[10][11]
Troubleshooting Guides
Problem 1: High variability in isotopic enrichment between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell density or metabolic state at the start of the experiment. | Ensure consistent cell seeding density and that cells are in the same growth phase (e.g., exponential) across all replicates. |
| Pipetting errors when adding the labeled tracer or internal standard. | Use calibrated pipettes and proper pipetting technique. For high accuracy, consider gravimetric preparation of standards.[7] |
| Incomplete mixing of the tracer with the sample. | Ensure thorough mixing after adding the tracer to ensure homogenous distribution.[2] |
| Variability in sample quenching and extraction. | Standardize and strictly adhere to the quenching and extraction protocols for all samples to ensure consistent metabolic arrest and recovery. |
Problem 2: Non-linear response when diluting a sample.
| Potential Cause | Troubleshooting Step |
| Matrix effects in the analytical instrument (e.g., LC-MS/MS). | Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix-induced ion suppression or enhancement.[8] |
| Saturation of the detector. | Dilute the sample to bring the analyte concentration within the linear dynamic range of the instrument. |
| Presence of an interfering compound with a similar mass-to-charge ratio. | Improve chromatographic separation to resolve the analyte from the interfering compound. Utilize high-resolution mass spectrometry if available. |
| In-source fragmentation of the target compound. | Optimize the ionization source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation.[12] |
Experimental Protocols
Protocol 1: General Workflow for a Stable Isotope Labeling Experiment
This protocol outlines the key steps for a typical in-vitro stable isotope labeling experiment followed by LC-MS analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells with a pre-warmed buffer (e.g., PBS).
-
Add the labeling medium containing the stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹⁵N-amino acids).
-
Incubate the cells for the desired period to allow for the incorporation of the label.
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Perform the extraction procedure (e.g., sonication, freeze-thaw cycles) to lyse the cells and solubilize the metabolites.
-
Centrifuge the samples to pellet cell debris.
-
-
Sample Analysis by LC-MS:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
If using an internal standard for quantification, add it at this stage.
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
The LC separates the metabolites, and the MS detects and quantifies the labeled and unlabeled forms based on their mass-to-charge ratios.
-
-
Data Analysis:
-
Process the raw LC-MS data to obtain the peak areas for the labeled and unlabeled forms of the metabolites of interest.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the isotopic enrichment and use it to determine metabolic fluxes or synthesis rates.
-
Visualizations
Caption: A generalized workflow for stable isotope labeling experiments.
Caption: Conceptual diagram of isotopic dilution.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Dilution | PRL [pacificrimlabs.com]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS sample dilution results are non-linear - Chromatography Forum [chromforum.org]
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions related to stable isotope labeling techniques, with a focus on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Troubleshooting Guides
This section provides systematic guidance to diagnose and resolve common issues encountered during stable isotope labeling experiments.
Issue 1: Incomplete Isotope Labeling
Symptom: Mass spectrometry data shows a significant population of "light" peptides in the "heavy" labeled sample, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least 5-6 doublings in the SILAC medium to achieve >95% incorporation.[1] For slow-growing cells, extend the labeling period. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[2][3] Ensure all media components are free of unlabeled arginine and lysine. |
| Poor Protein Turnover | For proteins with slow turnover rates, a longer labeling time may be necessary. Consider a pulse-chase experiment to measure turnover rates. |
| Amino Acid Transamination/Conversion | Metabolic conversion of labeled amino acids can lead to apparent incomplete labeling of other amino acids. (See Issue 2). |
A known issue is that a small subset of proteins may not label efficiently.[4] In such cases, applying a correction factor or using a label-swap replicate can help mitigate quantification errors.[4][5][6]
Troubleshooting Workflow for Incomplete Labeling:
References
- 1. chempep.com [chempep.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of ¹³C Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled compounds in mass spectrometry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve sensitivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ¹³C-labeled internal standards?
A1: The main advantage is improved accuracy and precision in quantification. ¹³C-labeled internal standards are chemically identical to their unlabeled counterparts, meaning they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow them to effectively compensate for variations such as matrix effects, where other components in a sample can suppress or enhance the signal of the target analyte.[1][2] Using a stable isotope-labeled standard is considered a gold-standard practice, particularly in complex biological matrices.[1]
Q2: How can I correct for the natural abundance of ¹³C in my unlabeled analyte?
A2: Correcting for the natural 1.1% abundance of ¹³C is crucial for accurate quantification, especially at low enrichment levels. This is typically done through mathematical correction algorithms that account for the isotopic distribution of the unlabeled analyte. Various software packages can perform these corrections automatically. The process involves measuring the isotopic distribution of a pure, unlabeled standard and using this profile to subtract its contribution from the signal of the ¹³C-labeled analyte in your samples.
Q3: What is Isotope Dilution Mass Spectrometry (IDMS)?
A3: Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying a compound in a sample.[1][3] It involves adding a known amount of an isotopically labeled version of the analyte (e.g., a ¹³C-labeled compound) to the sample.[3] The mass spectrometer measures the ratio of the unlabeled (native) analyte to the labeled standard. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be precisely calculated.[4] This technique is robust because the ratio measurement is largely unaffected by sample loss during preparation or fluctuations in instrument signal.[1]
Q4: What is ¹³C Metabolic Flux Analysis (¹³C-MFA)?
A4: ¹³C-MFA is a powerful technique used to measure the rates (fluxes) of metabolic reactions within a living cell.[5][6] The process involves feeding cells a substrate that is enriched with ¹³C, such as [¹³C]-glucose. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites.[7] By measuring the specific patterns of ¹³C labeling in these metabolites using mass spectrometry, researchers can deduce the active metabolic pathways and quantify the rate at which they are operating.[6][7]
Troubleshooting Guides
Issue 1: No Signal or Very Low Signal from my ¹³C-Labeled Compound
Q: I've injected my sample, but I don't see a peak for my ¹³C-labeled internal standard. What should I do?
A: This is a common issue that can stem from several sources, ranging from sample preparation to instrument settings. Follow this logical troubleshooting workflow to identify the problem.
Troubleshooting Steps in Detail:
-
Verify Standard Concentration : Double-check all dilution calculations and ensure the final concentration of your ¹³C-labeled standard is within the instrument's detection limits.[8] It's possible the standard is too dilute to be detected.[8]
-
Review Sample Preparation : Carefully review your sample preparation workflow. Was the internal standard added to every sample? Could the compound have degraded due to improper storage, pH, or temperature exposure?
-
Check Instrument Parameters :
-
Mass-to-Charge Ratio (m/z) : Confirm that the correct m/z value for the ¹³C-labeled compound is included in your acquisition method. Remember that the labeled compound will have a higher mass than its unlabeled counterpart.
-
Ionization Mode : Ensure you are using the correct ionization polarity (positive or negative ion mode) for your analyte.
-
Source Parameters : Check that the ion source settings (e.g., capillary voltage, gas flow, temperature) are appropriate for your compound.
-
-
Verify System Performance : To rule out a systemic issue, inject a concentrated solution of your ¹³C standard directly. If you still don't see a signal, the problem may lie with the instrument itself, such as a dirty ion source or a clog in the sample path.[9][10] Consider performing routine maintenance.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting) for ¹³C Compound
Q: My ¹³C-labeled analyte peak is tailing badly, which is affecting my integration and quantification. What are the likely causes?
A: Poor peak shape can compromise quantification. Tailing is often caused by secondary interactions on the column, issues with the mobile phase, or system problems.
Troubleshooting Steps in Detail:
-
Column Issues :
-
Secondary Interactions : Basic compounds can interact with acidic silanol groups on the silica-based column packing, causing tailing. Try adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to suppress this interaction.[11]
-
Contamination : If a guard column is in use, remove it and re-inject. If the peak shape improves, the guard column is contaminated and should be replaced.[12] If not, the analytical column itself may be contaminated or nearing the end of its life.[12]
-
-
Mobile Phase and Sample Solvent Mismatch : Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.[11] Whenever possible, dissolve your sample in the mobile phase itself.[11]
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak fronting.[13] Try reducing the injection volume or diluting the sample.[11]
-
System Plumbing : Excessive tubing volume between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and tubing is of an appropriate internal diameter.
Issue 3: Inaccurate Quantification due to Matrix Effects
Q: My quantitative results are inconsistent across different sample lots. I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of your analyte, are a major challenge. Using a ¹³C-labeled internal standard is the best way to compensate for this.
Confirming Matrix Effects:
A common method is the post-extraction spike analysis.
-
Prepare two sample sets:
-
Set A : Extract blank matrix and then spike the analyte and ¹³C-IS into the extracted solvent.
-
Set B : Spike the analyte and ¹³C-IS into a clean solvent (with no matrix).
-
-
Analyze both sets and calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effects.
Mitigation Strategies:
| Strategy | Description | Advantage | Disadvantage |
| Use ¹³C Internal Standard | Add a known amount of ¹³C-labeled analyte to all samples and standards before analysis. Quantify using the peak area ratio. | Highly effective as the IS co-elutes and experiences the same matrix effects as the analyte.[1][14] | Can be expensive; requires a specific labeled standard for each analyte. |
| Improve Chromatographic Separation | Modify the LC gradient, change the column, or adjust the mobile phase to separate the analyte from interfering matrix components. | Can completely eliminate the interference. | May require significant method development time; may not be possible for all interferences. |
| Sample Dilution | Simply dilute the sample with the mobile phase. This reduces the concentration of both the analyte and the interfering matrix components. | Easy and quick to implement. | May reduce analyte concentration below the limit of detection. |
| Optimize Sample Preparation | Use a more effective sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components. | Can significantly reduce matrix effects by removing interferences. | Can be time-consuming and may lead to analyte loss if not optimized. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C Metabolomics (Protein Precipitation)
This protocol is a standard method for extracting small aqueous metabolites from cell samples for LC-MS analysis.
-
Cell Harvesting & Quenching :
-
Aspirate the culture medium from adherent cells.
-
Immediately wash the cells with 1 mL of ice-cold saline solution to remove extracellular contaminants.
-
Instantly add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% Methanol/20% Water) containing your ¹³C-labeled internal standards to the plate. This step simultaneously quenches metabolic activity and begins the extraction.
-
-
Extraction :
-
Use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.[15]
-
-
Clarification :
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[15] This will pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection :
-
Carefully collect the supernatant, which contains the metabolites, into a new tube without disturbing the pellet.
-
-
Drying and Reconstitution :
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC method (e.g., 50% Acetonitrile/50% Water) for analysis.[15]
-
Protocol 2: General LC-MS Parameter Optimization for ¹³C Analytes
To maximize sensitivity, it is crucial to optimize the electrospray ionization (ESI) source parameters. This is often done by infusing a standard solution of the analyte and monitoring the signal intensity while adjusting settings.
-
Prepare an Infusion Solution : Prepare a solution of your ¹³C-labeled analyte (e.g., 1 µg/mL) in a solvent that mimics your LC mobile phase composition at the time of elution.
-
Infuse the Solution : Using a syringe pump, infuse the solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Parameters : While monitoring the signal intensity of your analyte's m/z, adjust the following parameters one by one to find the value that gives the maximum stable signal.
| ESI Parameter | Typical Starting Value (Positive Ion) | Optimization Goal | Potential Impact on ¹³C-Analyte Signal |
| Capillary Voltage | 3.5 - 4.5 kV | Maximize signal without causing in-source fragmentation or corona discharge. | Too low: Inefficient ionization. Too high: Signal instability or fragmentation.[13][16] |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | Achieve a fine, stable spray. Affects droplet size and desolvation. | Optimal pressure maximizes ion generation from droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Efficiently evaporate solvent from droplets. | Too low: Incomplete desolvation. Too high: Can blow ions away from the inlet. |
| Drying Gas Temperature | 300 - 350 °C | Aid in desolvation without causing thermal degradation of the analyte. | Higher temperatures improve desolvation efficiency but can degrade labile compounds.[17] |
| Skimmer/Fragmentor Voltage | 50 - 70 V | Transfer ions efficiently from the source to the mass analyzer. | Higher voltages can increase signal but may also cause unwanted in-source fragmentation.[18] |
Note: Optimal values are instrument- and compound-dependent. The values above serve as a general starting point.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution strategies for absolute quantitative proteomics [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whoi.edu [whoi.edu]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. C13 detecting issue on GC-MS Shimadzu QP 2010 Plus NCI - Chromatography Forum [chromforum.org]
- 9. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 16. researchgate.net [researchgate.net]
- 17. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization with (2,3-¹³C₂)Oxirane
Welcome to the technical support center for derivatization using (2,3-¹³C₂)Oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during protein and peptide labeling experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is (2,3-¹³C₂)Oxirane and what is it used for?
A1: (2,3-¹³C₂)Oxirane is a deuterated, three-membered cyclic ether, also known as an epoxide. In biochemical applications, it is used as a derivatizing agent to covalently modify proteins and peptides. The incorporation of the stable isotope label (¹³C₂) allows for quantitative analysis of the modified molecules using mass spectrometry. This is particularly useful in comparative and quantitative proteomics studies.
Q2: Which amino acid residues does (2,3-¹³C₂)Oxirane react with?
A2: (2,3-¹³C₂)Oxirane is an electrophilic reagent that reacts with nucleophilic functional groups on amino acid side chains. The primary targets for derivatization are:
-
N-terminal α-amino groups: The free amine at the beginning of a polypeptide chain.
-
Lysine (Lys) ε-amino groups: The primary amine on the side chain of lysine residues.
-
Histidine (His) imidazole groups: The nitrogen atoms in the imidazole ring of histidine can also be targets.[1]
-
Cysteine (Cys) sulfhydryl groups: The thiol group of cysteine is a potent nucleophile and can react with epoxides.
Q3: How does pH affect the derivatization reaction?
A3: The pH of the reaction buffer is a critical parameter. The reaction rate increases with higher pH because the primary amine targets (N-terminus and lysine side chains) are more nucleophilic in their unprotonated state.[2] For efficient labeling of amines, a pH range of 8.0-9.0 is generally recommended. However, at very high pH, the risk of hydrolysis of the oxirane ring increases, which will reduce the derivatization efficiency.
Q4: What are the signs of incomplete derivatization in my mass spectrometry data?
A4: Incomplete derivatization will result in a heterogeneous population of your target protein or peptide. In your mass spectrometry data, this will manifest as:
-
The presence of a peak corresponding to the mass of the unmodified peptide/protein.
-
A distribution of peaks corresponding to the protein/peptide with a variable number of (2,3-¹³C₂)Oxirane modifications.
-
Lower than expected signal intensity for the fully derivatized species.
Q5: Can (2,3-¹³C₂)Oxirane react with other molecules in my sample?
A5: Yes, any molecule with a sufficiently nucleophilic group can potentially react. It is important to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as these will compete with your target protein/peptide for the derivatizing agent.[3] Phosphate-buffered saline (PBS) or borate buffers are generally suitable alternatives.
Troubleshooting Guide
Incomplete derivatization is a common issue that can compromise the accuracy of quantitative studies. The following guide provides a structured approach to troubleshooting and optimizing your labeling reaction.
Low Derivatization Yield
| Potential Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.0 for efficient amine labeling. Verify the pH of your buffer immediately before use. |
| Insufficient Reagent | Increase the molar excess of (2,3-¹³C₂)Oxirane. A 10- to 50-fold molar excess over the concentration of reactive amine groups is a good starting point. |
| Short Reaction Time | Extend the incubation time. Derivatization reactions can range from a few hours to overnight. |
| Low Reaction Temperature | Increase the reaction temperature. A common range is 25-37°C. However, be mindful of protein stability at higher temperatures. |
| Reagent Degradation | (2,3-¹³C₂)Oxirane is susceptible to hydrolysis. Use a fresh solution of the reagent for each experiment and avoid prolonged exposure to aqueous environments before adding it to the reaction mixture. |
| Competing Nucleophiles | Ensure your buffer does not contain primary or secondary amines (e.g., Tris). Use a non-reactive buffer like PBS or borate buffer. |
| Protein Aggregation/Precipitation | The addition of the derivatizing agent can sometimes cause protein precipitation. If this occurs, try reducing the molar excess of the reagent or adding a small amount of a compatible organic co-solvent (e.g., DMSO or DMF) to improve solubility. |
Experimental Workflow for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Experimental Protocols
General Protocol for Derivatization of a Protein with (2,3-¹³C₂)Oxirane
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Purified protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
(2,3-¹³C₂)Oxirane
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (optional, for dissolving the reagent)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of (2,3-¹³C₂)Oxirane in anhydrous DMSO or DMF immediately before use. The concentration should be high enough to allow for the desired molar excess without adding a large volume of organic solvent to the reaction.
-
Derivatization Reaction: a. Add the desired molar excess of the (2,3-¹³C₂)Oxirane solution to the protein solution. A starting point of 20-fold molar excess over the total number of primary amines (N-terminus and lysines) is recommended. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted (2,3-¹³C₂)Oxirane. Incubate for 1 hour at room temperature.
-
Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis.
-
Analysis: Analyze the derivatized protein by mass spectrometry to determine the extent of labeling.
General Experimental Workflow Diagram
Caption: General workflow for protein derivatization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on derivatization efficiency based on literature for epoxide-based derivatizing agents. Specific optimization for (2,3-¹³C₂)Oxirane is recommended.
| Parameter | Typical Range | Effect on Derivatization Yield | Notes |
| pH | 7.5 - 9.5 | Increasing pH generally increases the reaction rate with amines. | A pH of 8.5 is a good starting point. Very high pH (>10) can lead to reagent hydrolysis and protein instability.[2] |
| Molar Excess of Reagent | 10x - 100x | Higher molar excess drives the reaction towards completion. | A very high excess can lead to non-specific modifications, protein precipitation, and can be difficult to remove. |
| Reaction Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. | Consider the thermal stability of your protein. Longer incubation at a lower temperature may be preferable. |
| Reaction Time | 1 hour - 24 hours | Longer reaction times can lead to higher derivatization yields. | Monitor the reaction to avoid degradation of the protein or the derivatizing agent. |
| Protein Concentration | 0.5 - 10 mg/mL | Higher concentrations can favor the derivatization reaction over hydrolysis of the reagent. | Very high concentrations may lead to aggregation. |
Signaling Pathway and Logical Relationship Diagrams
Logical Relationship of Factors Affecting Derivatization Efficiency
References
Technical Support Center: Purification of (2,3-¹³C₂)Oxirane Labeled Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,3-¹³C₂)Oxirane labeled products. The information is designed to address common challenges encountered during the purification of these valuable research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (2,3-¹³C₂)Oxirane labeled products?
A1: The primary challenges stem from the inherent properties of oxiranes and the need to maintain isotopic purity. Oxiranes, or epoxides, are reactive three-membered rings susceptible to ring-opening reactions under both acidic and basic conditions. Additionally, (2,3-¹³C₂)Oxirane and its derivatives are often volatile, which can lead to sample loss during purification steps like solvent evaporation. Maintaining the integrity of the ¹³C label is also critical, and harsh purification conditions should be avoided to prevent any potential isotopic exchange or degradation of the labeled molecule.
Q2: Which purification techniques are most suitable for (2,3-¹³C₂)Oxirane labeled products?
A2: The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the specific oxirane derivative. Common methods include:
-
Distillation: Ideal for volatile, thermally stable oxiranes on a larger scale. Vacuum distillation is often preferred to lower the boiling point and reduce the risk of thermal decomposition.
-
Flash Column Chromatography: A versatile technique for removing non-volatile impurities. Careful selection of the stationary phase (e.g., deactivated silica gel) and eluent system is crucial to prevent ring-opening.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating complex mixtures and isolating highly pure products, especially for chiral separations of substituted oxiranes.[1][2] Normal-phase or reversed-phase chromatography can be employed depending on the polarity of the compound.
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile oxiranes.
Q3: How can I assess the chemical and isotopic purity of my purified (2,3-¹³C₂)Oxirane product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for determining both chemical purity and confirming the mass of the labeled compound.[3][4] The mass spectrum will show a molecular ion peak corresponding to the ¹³C-labeled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation and assessing isotopic enrichment.[5] In ¹³C NMR, the signals for the labeled carbons will be significantly enhanced. Quantitative ¹³C NMR can be used to determine the exact isotopic purity.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV, MS) can be used to determine the chemical purity of less volatile oxirane derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of (2,3-¹³C₂)Oxirane labeled products.
Problem 1: Low recovery of the purified product.
| Possible Cause | Troubleshooting Steps |
| Volatility of the compound | - When removing solvents, use a rotary evaporator with a cooled trap and apply vacuum cautiously. Avoid high vacuum if possible.[6] - For highly volatile compounds, consider distillation as the primary purification method. - Store purified fractions at low temperatures (e.g., in a freezer) to minimize evaporation.[6] |
| Decomposition on silica gel | - Test the stability of your compound on a small amount of silica gel using Thin Layer Chromatography (TLC) before performing column chromatography. - Deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the eluent. - Consider using a less acidic stationary phase, such as alumina or florisil. |
| Irreversible binding to the column | - Ensure the chosen eluent system is appropriate to elute your compound. If the compound is polar, a more polar solvent system may be required. - For basic oxirane derivatives, adding a small amount of a competing base to the mobile phase can prevent strong interactions with acidic silica. |
Problem 2: Product is still impure after purification.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities in column chromatography | - Optimize the eluent system for better separation. A shallower solvent gradient or isocratic elution might improve resolution. - If impurities have very similar polarity, consider a different chromatography technique, such as preparative HPLC with a different stationary phase.[7][8] |
| Thermal decomposition during distillation | - Use vacuum distillation to lower the boiling point of your compound. - Ensure the heating bath temperature is kept as low as possible. |
| Incomplete removal of high-boiling solvents | - Use a high-vacuum line (with a cold trap) for a short period to remove residual solvent, but monitor carefully to avoid product loss. - If the product is not volatile, Kugelrohr distillation can be an effective method for removing residual solvent.[6] |
Problem 3: Ring-opening of the oxirane during purification.
| Possible Cause | Troubleshooting Steps |
| Acidic conditions | - Avoid acidic solvents or additives in chromatography. - Use deactivated or basic alumina for chromatography instead of silica gel. - Neutralize the crude reaction mixture before purification. |
| Basic conditions | - While oxiranes are generally more stable to bases than acids, strong bases can also catalyze ring-opening. Use mild bases for neutralization and deactivation. |
| Presence of nucleophiles | - Ensure all solvents are free of nucleophilic impurities (e.g., water, alcohols) if your compound is sensitive to them. |
Experimental Protocols
Protocol 1: Purification of (2,3-¹³C₂)Propylene Oxide by Distillation
This protocol is suitable for the purification of volatile (2,3-¹³C₂)Oxirane derivatives like propylene oxide.
Materials:
-
Crude (2,3-¹³C₂)Propylene Oxide
-
Drying agent (e.g., anhydrous calcium sulfate)
-
Distillation apparatus with a Vigreux column
-
Vacuum source and gauge
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Receiving flask cooled in an ice bath
Procedure:
-
Drying: Dry the crude (2,3-¹³C₂)Propylene Oxide over a suitable drying agent.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed. Place a cold trap between the distillation apparatus and the vacuum source.
-
Distillation:
-
Transfer the dried crude product to the distillation flask.
-
Cool the receiving flask in an ice bath.
-
Gradually apply vacuum to the desired pressure.
-
Slowly heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction boiling at the expected temperature and pressure for (2,3-¹³C₂)Propylene Oxide.
-
-
Analysis: Analyze the purified product for chemical and isotopic purity using GC-MS and NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of less volatile (2,3-¹³C₂)Oxirane labeled products.
Materials:
-
Crude (2,3-¹³C₂)Oxirane product
-
Silica gel (or deactivated silica/alumina)
-
Appropriate solvent system (e.g., hexane/ethyl acetate)
-
Flash chromatography column and system
-
Collection tubes
-
TLC plates and visualization agent
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using TLC that gives good separation of your product from impurities.
-
Column Packing: Pack the flash chromatography column with the chosen stationary phase using the selected eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a cooled trap and gentle vacuum.
-
Final Analysis: Analyze the purified product for chemical and isotopic purity using GC-MS and NMR.
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of a (2,3-¹³C₂)Oxirane labeled product, based on literature values for similar compounds.[9]
Table 1: Synthesis and Purification Yields
| Step | Compound | Starting Material | Product Mass (mg) | Yield (%) |
| Synthesis | Phenyl-2-chloro-[1-¹³C]propionate | [1-¹³C]Propionic acid | 150 | 72 |
| Reduction | 2-chloro-[1-¹³C]propan-1-ol | Phenyl-2-chloro-[1-¹³C]propionate | 85 | 95 |
| Cyclization | (2,3-¹³C₂)Propylene Oxide | 2-chloro-[1-¹³C]propan-1-ol | 25 | 35 |
Table 2: Purity Analysis Before and After Purification
| Analyte | Purity Before Purification (GC-MS, %) | Purity After Distillation (GC-MS, %) | Isotopic Purity (NMR, %) |
| (2,3-¹³C₂)Propylene Oxide | ~85 | >98 | >99 |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of (2,3-¹³C₂)Propylene Oxide.
Logical Relationship: Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 3. An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Propylene oxide(75-56-9) 13C NMR spectrum [chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. agilent.com [agilent.com]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Ensuring the Integrity of Isotopically Labeled Standards
Welcome to our technical support center for isotopically labeled standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for isotopically labeled standards?
A1: Isotopically labeled standards are susceptible to several modes of degradation, primarily driven by environmental factors. The most common causes include:
-
Hydrolysis: The cleavage of chemical bonds by water, which can be significantly influenced by the pH of the solution.
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents. This can be initiated by exposure to air, the presence of peroxides in solvents, or other reactive species in the sample matrix.[1][2]
-
Photodegradation: Exposure to light, particularly UV and certain wavelengths of visible light, can induce photochemical reactions that alter the structure of the standard.[3][4][5]
-
Adsorption: Standards, especially peptides and other large molecules, can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration of the standard in solution.[6][7][8][9][10]
-
Hydrogen-Deuterium (H-D) Exchange: A specific issue for deuterium-labeled standards where deuterium atoms can exchange with hydrogen atoms from the solvent or matrix. This is more likely to occur with deuterium labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[11][12]
Q2: How should I store my isotopically labeled standards to minimize degradation?
A2: Proper storage is critical for maintaining the stability and accuracy of your standards. General best practices include:
-
Temperature: Store standards at the recommended temperature, which is typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[13] It is advisable to aliquot standards into smaller, single-use vials.
-
Light: Protect standards from light by using amber vials or by storing them in the dark. For highly photosensitive compounds, it may be necessary to work under low-light conditions.[3][4][5]
-
Atmosphere: For oxygen-sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Solvent: Dissolve standards in a high-purity, appropriate solvent. Be aware that some solvents can contain impurities (e.g., peroxides in ethers) that can cause degradation.
Q3: Are there differences in stability between different types of isotopic labels (e.g., ²H, ¹³C, ¹⁵N)?
A3: Yes, the choice of isotope can impact the stability of the standard.
-
Deuterium (²H or D): Deuterated standards are generally the most susceptible to instability due to the potential for H-D exchange. The strength of a C-D bond is slightly greater than a C-H bond, which can sometimes lead to chromatographic separation from the unlabeled analyte (isotopic effect), potentially affecting quantification.[11][14][15]
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Standards labeled with ¹³C or ¹⁵N are significantly more stable than their deuterated counterparts.[16] The C-¹³C and N-¹⁵N bonds are not prone to exchange under typical experimental conditions, making these standards the preferred choice for applications requiring high accuracy and long-term stability.[16][17]
Q4: My deuterated standard appears to be degrading or showing a loss of isotopic purity. What could be the cause?
A4: This is likely due to hydrogen-deuterium (H-D) exchange. This can happen if the deuterium label is in an exchangeable position (e.g., on a hydroxyl, amine, or carboxylic acid group) or in a position that can become labile under certain pH or temperature conditions. To confirm this, you can use techniques like mass spectrometry or NMR to analyze the isotopic distribution of your standard over time.[18][19][20][21] To prevent this, choose standards where the deuterium label is on a stable, non-exchangeable carbon position.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Standard in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of signal intensity over a short period. | Hydrolysis: The standard may be unstable at the pH of your solvent or sample matrix. | 1. Review the chemical structure of your standard for functional groups prone to hydrolysis (e.g., esters, amides).2. Prepare fresh solutions and analyze immediately.3. Perform a simple stability study by incubating the standard at different pH values (e.g., acidic, neutral, basic) and analyzing at various time points. |
| Appearance of new, unexpected peaks in the chromatogram. | Oxidation: The standard may be reacting with dissolved oxygen or oxidative impurities in the solvent. | 1. Use fresh, high-purity solvents. Consider sparging solvents with an inert gas.2. Avoid solvents known to form peroxides (e.g., THF, dioxane) unless freshly distilled or stabilized.3. If the sample matrix is oxidative, minimize the time the standard is in the matrix before analysis. |
| Signal loss is more pronounced in samples exposed to light. | Photodegradation: The standard is sensitive to light. | 1. Store and handle the standard in amber vials or under light-protected conditions.2. Review the literature for the photostability of your compound class.3. Conduct a photostability study by exposing a solution of the standard to a controlled light source and comparing it to a dark control. |
Issue 2: Poor Recovery or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Low signal intensity, especially at low concentrations. | Adsorption: The standard is adsorbing to the surface of vials, pipette tips, or other labware. This is common for peptides and hydrophobic molecules.[6][7][8] | 1. Use low-adsorption vials and pipette tips (e.g., siliconized or polymer-coated).2. Consider adding a small amount of a competing agent, like a non-ionic surfactant or another protein (e.g., BSA), to the diluent to block adsorption sites.[10]3. Prepare standards in a solvent that minimizes adsorption (e.g., containing a percentage of organic solvent). |
| Inconsistent peak areas for the same concentration. | Incomplete Dissolution or Precipitation: The standard may not be fully dissolved or may be precipitating out of solution, especially after thawing. | 1. Ensure the standard is completely dissolved by vortexing and/or sonicating.2. Visually inspect solutions for any precipitate.3. Check the solubility of the standard in your chosen solvent and at your working concentration. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your isotopically labeled standards, you can perform forced degradation studies. These studies intentionally expose the standard to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Protocol 1: Hydrolytic Stability Assessment
-
Prepare Stock Solution: Prepare a stock solution of the isotopically labeled standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution into three different aqueous solutions with varying pH:
-
Acidic: 0.1 M HCl
-
Neutral: Purified water or a neutral buffer (e.g., phosphate buffer, pH 7)
-
Basic: 0.1 M NaOH
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours). Include a time-zero sample for each condition.
-
Analysis: At each time point, take an aliquot of each solution, neutralize it if necessary, and analyze by a suitable method (e.g., LC-MS) to determine the remaining concentration of the standard.
-
Data Evaluation: Calculate the percentage of the standard remaining at each time point relative to the time-zero sample.
Protocol 2: Oxidative Stability Assessment
-
Prepare Stock Solution: Prepare a stock solution of the standard as described in the hydrolytic stability protocol.
-
Prepare Test Solution: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).[22]
-
Incubation: Incubate the test solution at room temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the remaining standard.
-
Data Evaluation: Calculate the percentage of the standard remaining at each time point.
Protocol 3: Photostability Assessment (based on ICH Q1B Guidelines)
-
Sample Preparation: Prepare a solution of the standard in a transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV light, as specified in ICH Q1B guidelines.[3][23][24] The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by LC-MS.
-
Data Evaluation: Compare the concentration of the standard in the exposed sample to the dark control to determine the extent of photodegradation.
Quantitative Data Summary
The following tables provide illustrative examples of stability data for different types of isotopically labeled standards under various stress conditions. The data are presented as the percentage of the standard remaining after a specified time. Note: This is example data and actual stability will be compound-specific.
Table 1: Hydrolytic Stability of a Hypothetical Labeled Standard (% Remaining)
| Time (hours) | 0.1 M HCl (50°C) | pH 7 Water (50°C) | 0.1 M NaOH (50°C) |
| 0 | 100% | 100% | 100% |
| 24 | 95% | 99% | 85% |
| 48 | 90% | 98% | 72% |
| 72 | 85% | 97% | 60% |
Table 2: Oxidative Stability in 3% H₂O₂ at Room Temperature (% Remaining)
| Time (hours) | ²H-labeled Standard | ¹³C-labeled Standard |
| 0 | 100% | 100% |
| 2 | 92% | 98% |
| 4 | 85% | 96% |
| 8 | 75% | 93% |
| 24 | 50% | 88% |
Table 3: Photostability after ICH Q1B Recommended Exposure (% Remaining)
| Standard Type | Dark Control | Exposed to Light |
| Photosensitive Compound (Unprotected) | 99% | 45% |
| Photosensitive Compound (in Amber Vial) | 99% | 95% |
| Photostable Compound | 100% | 99% |
Visualizations
Caption: Major pathways of isotopically labeled standard degradation.
Caption: A logical workflow for troubleshooting standard instability.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluate Oxidative Stress Degradation Pathways During Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 9. LC-MS Compatible Antiadsorption Diluent for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. eurisotop.com [eurisotop.com]
- 18. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. database.ich.org [database.ich.org]
- 24. ikev.org [ikev.org]
Technical Support Center: Optimizing Experimental Controls for Isotope Tracing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute robust isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental controls to include in an isotope tracing study?
A1: A successful isotope tracing experiment relies on several key controls to ensure data accuracy and meaningful interpretation. The most critical controls include:
-
Unlabeled Control: This is a biological sample cultured or maintained in a medium containing only the naturally abundant, unlabeled form of the tracer substrate. This control is essential for determining the natural isotopic abundance of metabolites and correcting for it in the labeled samples.[1][2]
-
Labeled Control (Vehicle Control): This sample is treated with the isotopic tracer but without the experimental perturbation (e.g., drug treatment). It serves as the baseline to assess the metabolic effects of the treatment itself.[3]
-
Time-Zero Control: This sample is harvested immediately after the introduction of the isotopic tracer. It helps to distinguish between rapid, non-enzymatic isotope exchange and slower, enzyme-catalyzed metabolic incorporation.
-
No-Cell/No-Tissue Control: This control consists of the labeled medium without any biological material. It is crucial for identifying and excluding background signals and contaminants originating from the medium or sample processing steps.
-
Positive and Negative Pathway Controls: When investigating a specific metabolic pathway, including controls known to activate or inhibit that pathway can validate the experimental system and the tracer's behavior.
Q2: How do I choose the right isotopic tracer for my experiment?
A2: The selection of an appropriate isotopic tracer is fundamental to addressing your research question. Key considerations include:
-
The Metabolic Pathway of Interest: The tracer should be a primary substrate for the pathway you are investigating. For instance, [U-¹³C]-glucose is commonly used for central carbon metabolism, while [U-¹⁵N]-glutamine is used to track nitrogen metabolism.[2]
-
The Specific Atom to be Traced: The position of the isotopic label within the tracer molecule is critical. Position-specific tracers, like [1,2-¹³C₂]-glucose, can provide detailed information about specific enzymatic reactions and pathway activities.[4]
-
Minimizing Metabolic Perturbations: The introduction of the tracer should ideally not alter the metabolic state of the system.[4] Using tracers at concentrations similar to their physiological levels is recommended.
-
Analytical Detection Method: The choice of isotope (e.g., ¹³C, ¹⁵N, ²H) should be compatible with your analytical platform (e.g., Mass Spectrometry, NMR).[1][2]
Q3: How long should I label my cells or organism?
A3: The optimal labeling duration depends on the turnover rate of the metabolic pathway being studied. The goal is often to reach an isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time.[4][5]
| Metabolic Pathway | Typical Time to Isotopic Steady State (in cultured cells) |
| Glycolysis | ~10 minutes[4] |
| TCA Cycle | ~2 hours[4] |
| Nucleotides | ~24 hours[4] |
For dynamic flux analysis, a time-course experiment with multiple sampling points is necessary to capture the kinetics of isotope incorporation.[4]
Q4: My data shows high background noise. What are the common causes and how can I reduce it?
A4: High background noise can obscure true biological signals. Common sources and troubleshooting strategies are outlined below:
| Source of Noise | Troubleshooting Strategy |
| Contamination from Media | Use high-purity, sterile-filtered media and reagents. Include a "media-only" control to identify background peaks. |
| Non-specific Binding | Optimize sample washing steps to remove residual labeled media without lysing cells. |
| Instrumental Noise | Ensure the mass spectrometer is properly calibrated and tuned. Perform regular cleaning and maintenance. |
| Sample Preparation Artifacts | Use high-purity solvents and minimize sample handling time to prevent degradation. Flash-freeze samples immediately after collection.[2][6] |
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Downstream Metabolites
Possible Causes & Solutions
-
Insufficient Labeling Time: The labeling duration may be too short for the isotope to incorporate into downstream metabolites.
-
Tracer Dilution: The isotopic tracer may be diluted by unlabeled intracellular pools or by contributions from alternative metabolic pathways.
-
Solution: Measure the enrichment of the tracer in the medium and within the cells to assess dilution. Consider using a higher tracer concentration if it doesn't perturb the system's metabolism.
-
-
Slow Metabolic Flux: The metabolic pathway of interest may have a low flux under your experimental conditions.
-
Solution: Use a positive control known to stimulate the pathway to confirm that the tracer can be incorporated.
-
-
Incorrect Tracer Choice: The chosen tracer may not be a significant substrate for the pathway under investigation.
-
Solution: Review the literature to confirm the primary substrates for your pathway of interest and select a more appropriate tracer.[2]
-
Issue 2: Inconsistent Results Between Replicates
Possible Causes & Solutions
-
Variability in Cell Culture: Differences in cell density, growth phase, or passage number can lead to metabolic heterogeneity.
-
Solution: Standardize cell culture protocols, ensuring consistent seeding densities and harvesting cells at the same growth phase.
-
-
Inconsistent Sample Handling: Variations in the timing or technique for sample quenching, extraction, and storage can introduce significant variability.
-
Solution: Adhere strictly to a standardized sample handling protocol.[2] Quench metabolism rapidly and keep samples at a consistent low temperature.
-
-
Instrumental Drift: The performance of the analytical instrument (e.g., LC-MS) can change over time.
-
Solution: Run quality control (QC) samples (e.g., a pooled sample) periodically throughout the analytical run to monitor and correct for instrumental drift.
-
-
Pipetting Errors: Inaccurate pipetting of tracers or reagents can lead to significant variations.
-
Solution: Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Isotope Tracing Experiment
This protocol outlines the key steps for a typical stable isotope tracing experiment in cultured cells.
-
Cell Seeding and Growth:
-
Seed cells at a consistent density to ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Media Preparation:
-
Prepare fresh culture medium. For the labeled condition, replace the unlabeled substrate (e.g., glucose) with its isotopically labeled counterpart (e.g., [U-¹³C]-glucose).
-
Ensure the concentration of the labeled substrate is the same as the unlabeled substrate in the control medium.
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeled or unlabeled control medium to the cells.
-
Incubate for the desired labeling duration (determined by preliminary experiments).
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolism, place the culture dish on dry ice.
-
Aspirate the medium.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using LC-MS or GC-MS.
-
Include a pooled QC sample to monitor instrument performance.
-
-
Data Analysis:
-
Correct for the natural abundance of the isotope using data from the unlabeled controls.
-
Determine the fractional enrichment of the isotope in downstream metabolites.
-
Perform statistical analysis to identify significant differences between experimental groups.
-
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using (2,3-¹³C₂)Oxirane for Ethylene Oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2,3-¹³C₂)Oxirane as an internal standard in the analytical validation for the quantification of ethylene oxide (EO), a critical parameter in food safety and pharmaceutical quality control. The performance of (2,3-¹³C₂)Oxirane is compared with alternative stable isotope-labeled internal standards, supported by experimental data and detailed methodologies.
Ethylene oxide is a highly reactive and volatile compound, making its accurate quantification challenging. The use of a stable isotope-labeled internal standard (SIL IS) that co-elutes with the analyte is crucial for correcting for analyte losses during sample preparation and for variations in instrument response. (2,3-¹³C₂)Oxirane, a ¹³C-labeled analog of ethylene oxide, offers a robust solution for isotope dilution mass spectrometry methods.
Comparison of Internal Standards for Ethylene Oxide Analysis
The primary alternatives to (2,3-¹³C₂)Oxirane for the analysis of ethylene oxide and its primary metabolite, 2-chloroethanol (2-CE), are deuterated analogs. The choice of internal standard can significantly impact method performance, including accuracy, precision, and robustness.
| Internal Standard | Analyte(s) | Key Advantages | Potential Considerations |
| (2,3-¹³C₂)Oxirane | Ethylene Oxide | Co-elutes almost identically with native EO, minimizing chromatographic separation that can occur with deuterated standards.[1][2] This leads to more accurate correction for matrix effects and instrument variability. The ¹³C label is chemically stable and not susceptible to hydrogen-deuterium exchange.[3] | May be more expensive than deuterated alternatives.[1] |
| Ethylene Oxide-d₄ | Ethylene Oxide | A suitable alternative for direct EO analysis. | Deuterated standards can sometimes exhibit slight chromatographic separation from the native analyte, which may affect the accuracy of quantification, especially with high-resolution chromatography.[4] |
| 2-Chloroethanol-d₄ | 2-Chloroethanol | Effective for methods that involve the conversion of ethylene oxide to 2-chloroethanol prior to analysis. This is a common approach to overcome the volatility of EO. | This is an indirect measurement of EO and relies on the complete and consistent conversion of EO to 2-CE. Any variability in the conversion step can introduce error. |
Performance Data Comparison
The following table summarizes typical performance data for analytical methods validated for the determination of ethylene oxide and 2-chloroethanol using different internal standards. The data is compiled from various sources employing gas chromatography-tandem mass spectrometry (GC-MS/MS).
| Parameter | Method using (2,3-¹³C₂)Oxirane / Ethylene Oxide-d₄ for EO | Method using 2-Chloroethanol-d₄ for 2-CE |
| Accuracy (Recovery) | 80-120% | 74-120%[5] |
| Precision (RSD) | < 20% | < 12%[5] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg[6] |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including ethylene oxide, in food matrices.
GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is the preferred analytical technique for the sensitive and selective determination of ethylene oxide and 2-chloroethanol.
-
Gas Chromatograph (GC) Conditions:
-
Column: Low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode, 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethylene Oxide: e.g., m/z 44 -> 29, 44 -> 43
-
(2,3-¹³C₂)Oxirane: e.g., m/z 46 -> 31, 46 -> 45
-
2-Chloroethanol: e.g., m/z 80 -> 49, 80 -> 31
-
2-Chloroethanol-d₄: e.g., m/z 84 -> 52, 84 -> 33
-
-
Analytical Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key stages of method validation.
Conclusion
The validation of analytical methods for ethylene oxide is critical for ensuring consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and reliable results. (2,3-¹³C₂)Oxirane stands out as a superior choice for the direct analysis of ethylene oxide due to its chemical stability and co-elution characteristics, which provide a more accurate correction for analytical variability compared to its deuterated counterparts. While methods involving the conversion of ethylene oxide to 2-chloroethanol and the use of 2-chloroethanol-d₄ are also widely employed and validated, they introduce an additional step that could be a source of error. For direct, high-precision quantification of ethylene oxide, (2,3-¹³C₂)Oxirane is the recommended internal standard.
References
A Head-to-Head Battle of Standards: (2,3-¹³C₂)Oxirane versus its Deuterated Counterparts in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between (2,3-¹³C₂)Oxirane and its deuterated analogs, supported by established principles of stable isotope dilution analysis and outlining key experimental considerations.
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] Among these, carbon-13 (¹³C) and deuterium (D) labeled compounds are the most common. While both serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This guide will delve into these differences, with a specific focus on oxirane, a key reactive intermediate in toxicology and drug metabolism.
Superiority of ¹³C-Labeling: A Quantitative Perspective
The primary advantage of using ¹³C-labeled internal standards like (2,3-¹³C₂)Oxirane lies in their chemical and physical identity to the unlabeled analyte.[2] This ensures near-perfect co-elution during chromatographic separation, a critical factor for accurate quantification, especially in complex biological matrices where matrix effects can significantly impact ionization efficiency.[3] Deuterated standards, due to the slight difference in bond energy and polarity between C-D and C-H bonds, can exhibit chromatographic shifts.[1] This can lead to the analyte and the internal standard eluting at slightly different times, potentially exposing them to different matrix effects and compromising the accuracy of quantification.[4]
| Performance Metric | (2,3-¹³C₂)Oxirane (Expected) | Deuterated Oxirane (Expected) | Rationale |
| Chromatographic Co-elution | Excellent (Identical retention time to analyte) | Good to Fair (Potential for retention time shift) | The larger mass difference in deuterated standards can alter chromatographic behavior.[1] |
| Matrix Effect Compensation | Excellent | Good to Fair | Co-elution is crucial for effective matrix effect correction.[3] |
| Recovery Consistency | Excellent | Good | Differences in polarity can lead to slight variations in extraction recovery. |
| Isotopic Stability | Excellent (No risk of back-exchange) | Good (Potential for H/D exchange under certain conditions) | The C-¹³C bond is not susceptible to exchange, unlike some C-D bonds.[1] |
| Accuracy of Quantification | High | Moderate to High | Dependent on the degree of chromatographic separation and matrix complexity. |
Experimental Protocols for Quantitative Analysis of Oxirane
The following provides a generalized experimental protocol for the quantitative analysis of an analyte that forms an oxirane intermediate, using (2,3-¹³C₂)Oxirane as an internal standard. This protocol is a composite of standard procedures for volatile organic compound and epoxide analysis by LC-MS/MS or GC-MS.[5][6]
Sample Preparation (Biological Matrix)
-
Homogenization: Homogenize tissue samples (e.g., liver microsomes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Spiking: Add a known concentration of (2,3-¹³C₂)Oxirane internal standard solution to the homogenate.
-
Protein Precipitation/Extraction: Precipitate proteins and extract the analyte and internal standard using a cold organic solvent (e.g., acetonitrile, methanol).[7] Vortex and centrifuge to pellet the protein.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., mobile phase).
Chromatographic and Mass Spectrometric Conditions (Illustrative for LC-MS/MS)
-
LC Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used depending on the analyte's properties.
-
MRM Transitions:
-
Analyte: Monitor a specific precursor-to-product ion transition for the unlabeled analyte.
-
(2,3-¹³C₂)Oxirane Adduct: Monitor the corresponding +2 Da shifted precursor-to-product ion transition for the internal standard.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Biological Context: Glutathione Conjugation of Oxirane
Oxiranes are electrophilic compounds that can react with cellular nucleophiles, including DNA and proteins, leading to toxicity. A primary detoxification pathway for oxiranes is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs).[8][9] This pathway renders the oxirane more water-soluble and facilitates its excretion from the body.[10] The use of labeled oxirane standards is crucial for studying the kinetics and mechanisms of this important metabolic process.
Caption: Glutathione S-transferase mediated detoxification of (2,3-¹³C₂)Oxirane.
Experimental Workflow for Stable Isotope Dilution Analysis
The following diagram illustrates the logical flow of a typical quantitative analysis using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using (2,3-¹³C₂)Oxirane as an internal standard.
Conclusion
For the accurate and precise quantification of analytes involving oxirane intermediates, (2,3-¹³C₂)Oxirane presents a superior choice as an internal standard compared to its deuterated counterparts. Its identical physicochemical properties to the native analyte ensure co-elution and more effective compensation for matrix effects and other sources of analytical variability. While deuterated standards can be a viable and often more accessible option, researchers must be mindful of the potential for chromatographic shifts and isotopic instability, which can impact data quality. The selection of the internal standard should be a critical consideration in method development to ensure the generation of robust and reliable quantitative data.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. texilajournal.com [texilajournal.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
Determining Accuracy and Precision with Labeled Standards: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of methodologies for determining accuracy and precision using labeled standards, with a focus on experimental design and data interpretation in line with regulatory expectations.
The core of any analytical method validation lies in demonstrating its suitability for the intended purpose.[1] Accuracy and precision are two of the most critical performance characteristics that must be evaluated.[2] Accuracy refers to the closeness of a measured value to the true or accepted reference value, while precision describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[3][4] Labeled standards, which are molecules enriched with stable isotopes, play a crucial role in achieving high-quality analytical data by mimicking the behavior of the analyte of interest and correcting for variability during sample processing and analysis.
Experimental Protocols for Assessing Accuracy and Precision
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures.[5][6][7] The following experimental protocols are based on these guidelines and represent best practices in the pharmaceutical industry.
Accuracy Assessment:
Accuracy is typically determined through recovery studies by spiking a known amount of the analyte (labeled standard) into a sample matrix.[8] The analysis is performed on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[9][10]
-
Procedure:
-
Prepare blank samples of the relevant matrix (e.g., plasma, tissue homogenate).
-
Spike the blank matrix with known concentrations of the labeled standard at a minimum of three levels covering the method's range.
-
Prepare at least three replicate samples at each concentration level.
-
Process and analyze the samples using the analytical method being validated.
-
Calculate the percent recovery for each sample by comparing the measured concentration to the known spiked concentration.
-
Precision Assessment:
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
-
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time under the same operating conditions. It can be determined by either:
-
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[9] The experimental design should allow for the assessment of these individual variations.
-
Reproducibility: This assesses the precision between laboratories and is often evaluated in collaborative studies.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for the interpretation of validation results. The following tables summarize the key data points for accuracy and precision assessments.
Table 1: Accuracy Data Summary
| Concentration Level | Spiked Concentration (ng/mL) | Replicate 1 Measured (ng/mL) | Replicate 2 Measured (ng/mL) | Replicate 3 Measured (ng/mL) | Mean Measured (ng/mL) | % Recovery |
| Low | 10 | 9.8 | 10.1 | 9.9 | 9.93 | 99.3% |
| Medium | 50 | 50.5 | 49.8 | 50.1 | 50.13 | 100.3% |
| High | 100 | 101.2 | 99.5 | 100.8 | 100.5 | 100.5% |
Table 2: Precision Data Summary (Repeatability)
| Concentration Level | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Low | 9.8 | 10.1 | 9.9 | 9.93 | 0.15 | 1.5% |
| Medium | 50.5 | 49.8 | 50.1 | 50.13 | 0.35 | 0.7% |
| High | 101.2 | 99.5 | 100.8 | 100.5 | 0.85 | 0.8% |
Acceptance criteria for accuracy and precision can vary depending on the application of the analytical method. For bioanalytical methods, the FDA generally recommends that the mean value should be within ±15% of the nominal value, and the precision should not exceed 15% RSD, except for the lower limit of quantification (LLOQ), where it should not deviate by more than 20%.[11]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution. The following diagram illustrates a typical workflow for determining accuracy and precision using labeled standards.
Signaling Pathway for Method Validation Logic
The decision-making process in method validation follows a logical pathway to ensure the method is fit for its intended purpose.
By following these structured protocols and data presentation formats, researchers can ensure their analytical methods are robust, reliable, and meet the stringent requirements of regulatory bodies, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. database.ich.org [database.ich.org]
- 11. wjarr.com [wjarr.com]
A Researcher's Guide to Isotopic Labeling Strategies in Metabolomics
The field of metabolomics, which provides a snapshot of an organism's physiology through the system-wide measurement of metabolites, often faces challenges in accurate metabolite identification, absolute quantification, and the measurement of metabolic flux.[1][2] Stable isotope labeling has emerged as a powerful technique to overcome these limitations, offering deeper mechanistic insights into metabolic networks.[1] This guide objectively compares the primary isotopic labeling strategies used in metabolomics, providing experimental context and data to aid researchers in selecting the optimal approach for their studies.
Core Concepts: Why Use Stable Isotopes?
Stable isotopes are non-radioactive forms of elements containing a different number of neutrons, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[3][4] Their low natural abundance makes them ideal tracers.[] When a labeled precursor (e.g., ¹³C-glucose) is introduced into a biological system, it is incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) can distinguish between the "heavy" labeled metabolites and their "light" natural counterparts, allowing researchers to trace metabolic pathways, quantify metabolite turnover, and improve the accuracy of quantification.[1][6][7]
Strategy 1: Metabolic Labeling for Flux Analysis
This approach involves introducing a labeled nutrient into a biological system (in vivo or in vitro) to trace its transformation through metabolic pathways.[3] It is the primary method for determining metabolic flux, which is the rate of turnover of molecules through a pathway.[8]
Caption: General workflow for metabolic flux analysis using stable isotope tracers.
Steady-State Metabolic Flux Analysis (MFA)
In steady-state MFA, the biological system is allowed to grow with the labeled substrate for a sufficient duration to achieve isotopic equilibrium, where the isotopic enrichment of metabolites becomes constant.[7][8] This method is powerful for determining the relative contributions of different pathways to the production of a particular metabolite.[8]
-
Advantages: Provides a time-averaged view of pathway activity and is computationally less complex than dynamic MFA.
-
Limitations: Requires the system to be in a metabolic steady state, which can be difficult to achieve and verify.[9] The time to reach isotopic steady state varies significantly between pathways; for example, glycolysis may reach it in minutes, while nucleotides can take 24 hours.[8]
Dynamic or Kinetic Flux Profiling
This strategy involves collecting samples at multiple time points after the introduction of the labeled tracer to measure the rate of label incorporation.[9] This kinetic data, when combined with metabolite pool size measurements, can be used to calculate absolute flux rates.[8]
-
Advantages: Provides more detailed information than steady-state analysis, including absolute flux values and metabolite turnover rates.[9]
-
Limitations: Requires very rapid sampling, especially for fast-turnover pathways like glycolysis.[8] The experimental design and data modeling are significantly more complex.[9]
Example Experimental Protocol: ¹³C-Glucose Labeling in Cell Culture
-
Cell Culture: Grow cells in standard culture medium. For mammalian cells, using dialyzed fetal bovine serum is recommended to avoid interference from unlabeled metabolites in the serum.[8]
-
Tracer Introduction: To maintain a metabolic steady state, switch the cells to an identical medium where the standard glucose has been replaced with a uniformly labeled version (e.g., [U-¹³C]-glucose).[8]
-
Incubation & Sampling:
-
For steady-state analysis , incubate for a duration sufficient to label the pathways of interest (e.g., 2 hours for the TCA cycle, 24 hours for nucleotides).[8]
-
For kinetic analysis , collect samples at multiple rapid time points post-tracer introduction (e.g., 15, 30, 60, 120 minutes for the TCA cycle).[8]
-
-
Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Harvest the cells and extract metabolites.
-
Analysis: Analyze the extracts using LC-MS or GC-MS to determine the mass isotopomer distributions for metabolites of interest.
Strategy 2: Isotopic Labeling for Accurate Quantification
A major challenge in MS-based metabolomics is that signal intensity does not directly correlate with concentration due to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[1] Isotope labeling provides robust solutions for this problem.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Labeled Internal Standards for Absolute Quantification
This is the gold standard for quantification. A known quantity of a stable isotope-labeled version of the target metabolite is added ("spiked-in") to the sample before analysis.[10] Because the labeled standard is chemically identical to the endogenous metabolite, it experiences the same extraction inefficiencies and matrix effects.[10] By measuring the ratio of the endogenous (light) to the standard (heavy) signal, one can calculate the absolute concentration of the metabolite.
-
Advantages: Unrivaled accuracy and precision for targeted metabolite quantification.[10]
-
Limitations: Requires the chemical synthesis of a specific labeled standard for every metabolite to be quantified, which can be costly and is not feasible for untargeted studies.[8]
Global Labeling for Relative Quantification
This approach, analogous to SILAC in proteomics, is used for accurate relative quantification in untargeted studies.[1] An experimental sample (unlabeled) is mixed with a reference sample that has been globally labeled by growing it in a medium containing a single, uniformly labeled carbon source (e.g., U-¹³C-glucose).[11] The globally labeled sample serves as an internal standard for hundreds of metabolites simultaneously, correcting for matrix effects and allowing for precise relative quantification across different conditions.[11]
-
Advantages: Enables accurate, high-throughput relative quantification in untargeted metabolomics.[1]
-
Limitations: The availability and cost of globally labeled biological reference materials can be a constraint.[11]
Strategy 3: Chemical Derivatization with Isotopic Tags
For certain classes of metabolites that are difficult to analyze or have poor ionization efficiency, chemical derivatization can be employed. This strategy uses isotopically labeled reagents to tag functional groups (e.g., amines, hydroxyls, carboxyls) after metabolite extraction.[12]
Caption: Workflow for differential chemical isotope labeling for relative quantification.
In a typical differential labeling experiment, an individual sample is derivatized with the "light" reagent (e.g., ¹²C-dansyl chloride), while a pooled control sample is labeled with the "heavy" version (e.g., ¹³C-dansyl chloride).[12] The samples are then mixed and analyzed together. Each metabolite appears as a pair of peaks with a known mass difference, and the ratio of their intensities provides accurate relative quantification.
-
Advantages: Expands metabolome coverage by improving the detectability and chromatographic behavior of specific metabolite classes.[12]
-
Limitations: The derivatization reaction may not be complete for all metabolites, potentially introducing bias.[12] This approach adds extra steps to sample preparation.
Example Protocol: Dansylation of Hydroxyl Submetabolome
This protocol is a summary of a published method for profiling hydroxyl-containing metabolites.[12]
-
Extraction: Perform a liquid-liquid extraction to enrich hydroxyl metabolites from the aqueous sample into an organic solvent like ethyl acetate.
-
Labeling:
-
Dry the extracts and redissolve in acetonitrile.
-
Label individual samples with ¹²C-dansyl chloride and a pooled reference sample with ¹³C-dansyl chloride in the presence of a base catalyst.
-
Incubate at an optimized temperature and time (e.g., 60°C for 10 minutes) to drive the reaction.
-
-
Mixing & Analysis: Quench the reaction, mix the ¹²C-labeled individual samples with the ¹³C-labeled pooled control in equal amounts, and analyze using high-resolution LC-MS.
-
Data Processing: Use software to pick peak pairs based on the expected mass shift and calculate peak ratios for relative quantification.
Comparative Summary of Labeling Strategies
| Strategy | Primary Goal(s) | Principle | Key Advantages | Key Limitations |
| Steady-State MFA | Relative flux analysis, pathway identification | Introduce labeled precursor and allow system to reach isotopic equilibrium.[7] | Determines relative pathway contributions; robust for systems at metabolic steady state.[8] | Does not provide absolute flux rates; achieving steady state can be slow and difficult to verify.[8][9] |
| Kinetic Flux Profiling | Absolute flux analysis, metabolite turnover | Measure the rate of label incorporation over a time course.[9] | Provides absolute flux values and dynamic information about metabolism.[8] | Experimentally demanding (rapid sampling); requires complex data modeling.[9] |
| Labeled Internal Standards | Absolute quantification | Spike-in a known amount of a heavy-labeled version of the target metabolite.[10] | Corrects for matrix effects and sample loss, providing the most accurate quantification.[1][10] | Requires a specific labeled standard for each metabolite, making it expensive and unsuitable for untargeted discovery.[8] |
| Global Labeling for Quantification | Relative quantification | Mix an unlabeled sample with a globally labeled reference sample.[11] | Corrects for matrix effects for hundreds of metabolites simultaneously in untargeted studies.[11] | Requires access to globally labeled reference materials, which can be costly or unavailable.[11] |
| Chemical Isotope Labeling | Relative quantification, improved coverage | Chemically tag metabolites post-extraction with light/heavy isotopic reagents.[12] | Improves detection of poorly ionizing compounds; enables high-coverage profiling of specific submetabolomes.[12] | Derivatization reactions can be incomplete or biased; adds complexity to sample preparation.[12] |
Choosing an Isotope: ¹³C vs. ¹⁵N
The choice of isotope depends on the metabolic pathways of interest.[9]
| Isotope | Natural Abundance | Common Labeled Precursors | Primary Use in Metabolomics | Considerations |
| Carbon-13 (¹³C) | ~1.1%[] | [U-¹³C]-glucose, [¹³C]-glutamine, [¹³C]-palmitate[13] | Tracing central carbon metabolism (glycolysis, TCA cycle), fatty acid metabolism, and pentose phosphate pathway.[3][13] | Higher natural abundance creates a more complex background signal in mass spectrometry compared to ¹⁵N.[] |
| Nitrogen-15 (¹⁵N) | ~0.37%[] | [¹⁵N]-glutamine, [¹⁵N]-ammonium chloride, labeled amino acids[3][] | Tracing nitrogen flux, amino acid metabolism, and nucleotide biosynthesis.[14][15] | Lower natural abundance provides a cleaner background signal, which is advantageous for high-sensitivity applications.[] Metabolic scrambling of amino groups can complicate data interpretation.[16] |
Dual-labeling experiments using both ¹³C and ¹⁵N sources can be performed to simultaneously quantify carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism.[14]
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. f1000research.com [f1000research.com]
- 14. embopress.org [embopress.org]
- 15. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Establishing Linearity and Range for (2,3-¹³C₂)Oxirane Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for establishing linearity and range in assays for (2,3-¹³C₂)Oxirane, a stable isotope-labeled form of ethylene oxide. Given the limited direct literature on this specific isotopologue, this document leverages data from its unlabeled counterpart, ethylene oxide, to provide a robust framework for assay validation. The principles and methodologies discussed are broadly applicable to the quantification of small, volatile, isotopically labeled compounds.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of small, volatile compounds like oxiranes are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.
| Analytical Method | Principle | Linearity (R²) | Analytical Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Separates volatile compounds in the gas phase followed by mass-based detection. | >0.99 | 0.007 - 16.5 mg/kg[1][2] | 6.7 µg/kg[3] | ~0.02 mg/kg | Excellent for volatile and thermally stable compounds[4][5]; High chromatographic resolution; Established and robust methodology. | Not suitable for non-volatile or thermally labile compounds[6][7]; Derivatization may be required for some analytes. |
| LC-MS/MS | Separates compounds in the liquid phase followed by tandem mass spectrometry detection. | >0.989 (for related adducts)[8] | Analyte dependent, typically wide. | Analyte dependent, can be very low. | 0.00125 - 0.025 ng/mL (for related adducts)[8] | Suitable for a wide range of compounds, including polar and non-volatile ones[6][7]; High sensitivity and selectivity. | Can be more expensive and complex to operate than GC-MS[7]; Matrix effects can be more pronounced. |
| NMR Spectroscopy (¹H-¹³C HSQC) | Quantifies molecules based on the nuclear magnetic resonance properties of ¹H and ¹³C nuclei. | Not typically expressed as R² | - | 0.18 mmol/kg (for general epoxides)[9] | 0.62 mmol/kg (for general epoxides)[9] | Non-destructive; Provides structural information. | Lower sensitivity compared to MS methods; Requires higher analyte concentrations. |
Note: The quantitative data for GC-MS is based on studies of ethylene oxide in food matrices.[1][2][3] The data for LC-MS/MS is for 2-hydroxyethylated DNA nucleosides, which are larger molecules derived from ethylene oxide exposure, and thus the sensitivity is expected to be different for (2,3-¹³C₂)Oxirane itself.[8] The NMR data is for general epoxides in oil and mayonnaise.[9]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ethylene Oxide (as a proxy for (2,3-¹³C₂)Oxirane)
This protocol is a generalized procedure based on common practices for ethylene oxide analysis.
a. Sample Preparation (QuEChERS-based extraction):
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a suitable volume of water and an organic solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex vigorously for 1-2 minutes and centrifuge.
-
An aliquot of the supernatant may be subjected to a clean-up step using dispersive solid-phase extraction (dSPE) with appropriate sorbents.
-
Transfer the final extract into a GC vial for analysis.
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or similar.[10]
-
Column: A suitable capillary column for volatile compounds (e.g., DB-624).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. For (2,3-¹³C₂)Oxirane, specific m/z values corresponding to the labeled compound and its fragments would be monitored.
c. Linearity and Range Establishment:
-
Prepare a stock solution of (2,3-¹³C₂)Oxirane in a suitable solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples. A minimum of five concentration levels is recommended.
-
Inject each calibration standard into the GC-MS system and record the peak area of the target analyte.
-
Plot the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.
-
The range is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be linear, accurate, and precise.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
While GC-MS is more common for small volatile compounds, LC-MS/MS can be an alternative, especially if derivatization is employed or if the sample matrix is complex.
a. Sample Preparation:
-
Extraction of (2,3-¹³C₂)Oxirane from the sample matrix using a suitable solvent.
-
Derivatization may be necessary to improve retention on the LC column and enhance ionization efficiency. For example, epoxides can be derivatized with reagents like N,N-diethyldithiocarbamate.
-
The final extract is filtered and transferred to an LC vial.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for the derivatized (2,3-¹³C₂)Oxirane would be optimized.
c. Linearity and Range Establishment: The procedure is similar to that described for GC-MS, involving the preparation of calibration standards, analysis by LC-MS/MS, and linear regression of the data.
Visualizations
Caption: Experimental workflow for GC-MS analysis of (2,3-¹³C₂)Oxirane.
Caption: Experimental workflow for LC-MS/MS analysis of (2,3-¹³C₂)Oxirane.
Caption: Key parameters in analytical assay validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Trace-level quantification of ethylene oxide and 2-chloroethanol in low-viscosity hydroxypropyl methylcellulose with solid phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 5. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 8. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to Inter-Laboratory Methods Utilizing (2,3-¹³C₂)Oxirane Internal Standards for Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods that employ stable isotope-labeled internal standards, such as (2,3-¹³C₂)Oxirane, for the quantitative analysis of DNA and protein adducts resulting from exposure to ethylene oxide. The use of an isotopic internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision. This document summarizes performance data from published, validated methods and provides detailed experimental protocols to assist laboratories in the selection and implementation of appropriate analytical strategies.
Comparison of Method Performance for Ethylene Oxide Adduct Quantification
The following tables summarize the quantitative performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of 2-hydroxyethyl (HE) adducts in biological matrices. These methods utilize isotope dilution, a technique for which (2,3-¹³C₂)Oxirane serves as an ideal precursor for the synthesis of internal standards.
Table 1: Performance of LC-MS/MS Methods for 2-Hydroxyethyl DNA Adducts
| Analyte | Lower Limit of Quantitation (LLOQ) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |
| O⁶-(2-hydroxyethyl)-2'-deoxyguanosine (O⁶HEdG) | 0.00125 ng/mL | ≤ 13.5 | ≤ 18.8 | 86.5 - 111 | 87.9 - 119 | [1] |
| N⁶-(2-hydroxyethyl)-2'-deoxyadenosine (N⁶HEdA) | 0.01 ng/mL | ≤ 13.5 | ≤ 18.8 | 86.5 - 111 | 87.9 - 119 | [1] |
| N¹-(2-hydroxyethyl)-2'-deoxyadenosine (N¹HEdA) | 0.025 ng/mL | ≤ 13.5 | ≤ 18.8 | 86.5 - 111 | 87.9 - 119 | [1] |
Table 2: Performance of LC-MS/MS Methods for N-(2-hydroxyethyl)valine (HEVal) Protein Adducts
| Method | Lower Limit of Quantitation (LLOQ) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |
| Acidic Hydrolysis | ~25 pmol/g globin | 5 | 6 | Not Reported | Not Reported | [2] |
| Direct Hydrolysis | 0.0095 ng/mL (0.026 pmol/mg globin) | ≤ 11.2 | ≤ 8.73 | 90.6 - 105 | 89.3 - 104.5 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of key experimental protocols from the cited literature.
Method 1: Simultaneous Quantitation of 2-Hydroxyethylated DNA Nucleosides by LC-MS/MS
This method was developed for the simultaneous determination of several 2-hydroxyethylated DNA adducts in mouse lung tissue.[1]
1. DNA Extraction and Hydrolysis:
- Genomic DNA is extracted from tissues using standard commercially available kits.
- An aliquot of the stable isotope-labeled internal standard is added to the DNA sample.
- The DNA is enzymatically hydrolyzed to individual nucleosides.
2. Sample Clean-up:
- The hydrolyzed sample is subjected to solid-phase extraction (SPE) to remove interfering matrix components and enrich the adducts of interest.
3. LC-MS/MS Analysis:
- Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different nucleosides.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
- Quantitation: Selected reaction monitoring (SRM) is employed to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard, allowing for accurate quantitation.
Method 2: Quantitation of N-(2-hydroxyethyl)valine (HEVal) in Globin by Acidic Hydrolysis and LC-MS/MS
This method provides an alternative to the traditional Edman degradation method for the analysis of the N-terminal valine adduct in hemoglobin.[2]
1. Globin Isolation:
- Erythrocytes are isolated from whole blood, and globin is precipitated.
2. Acidic Hydrolysis:
- The globin sample is hydrolyzed using a strong acid to release the HEVal adduct.
- A known amount of a stable isotope-labeled HEVal internal standard is added prior to hydrolysis.
3. LC-MS/MS Analysis:
- The hydrolysate is directly analyzed by HPLC-ESI-MS/MS.
- The chromatographic and mass spectrometric conditions are optimized for the separation and detection of HEVal and its internal standard.
Method 3: Direct Quantitation of N-(2-hydroxyethyl)valine (HEVal) in Globin by LC-MS/MS
This simplified and rapid method involves direct hydrolysis of the globin sample.[3]
1. Sample Preparation:
- Globin samples are isolated from erythrocytes.
- Samples are hydrolyzed to release the amino acids, including HEVal.
- A stable isotope-labeled internal standard for HEVal is added.
2. LC-MS/MS Analysis:
- The hydrolyzed samples are directly injected into the LC-MS/MS system.
- Analysis is performed using a reverse-phase column and a triple quadrupole mass spectrometer with positive ESI.
- Quantitation is achieved through SRM of the analyte and internal standard.
Visualizations
The following diagrams illustrate the key workflows and pathways discussed in this guide.
Caption: Workflow for DNA Adduct Analysis using Isotope Dilution LC-MS/MS.
Caption: Workflow for HEVal Protein Adduct Analysis via Hydrolysis and LC-MS/MS.
Caption: Formation of DNA and Protein Adducts from Ethylene Oxide Exposure.
References
- 1. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct quantitation of hydroxyethylvaline in hemoglobin by liquid chromatography/positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Precision in Bioanalysis: A Guide to Validating Low-Level Analyte Quantification with 13C Tracers
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantifying low-level analytes, the use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), represents the gold standard. This guide provides a comprehensive comparison of ¹³C tracer-based quantification with alternative methods, supported by experimental data, detailed protocols, and clear visual workflows to underscore its superiority in overcoming the challenges of bioanalysis.
The quantification of low-concentration analytes in complex biological matrices is a persistent challenge in drug development, clinical diagnostics, and metabolic research.[1][2] Matrix effects, such as ion suppression or enhancement in mass spectrometry, and variability in sample preparation can introduce significant inaccuracies and imprecision, compromising the integrity of experimental results.[1][2] While various analytical techniques are employed to address these issues, the use of ¹³C-labeled internal standards has emerged as a robust solution, ensuring the highest fidelity in quantitative analysis.
Unveiling the Superiority of ¹³C Tracers: A Comparative Analysis
The primary advantage of using a ¹³C-labeled internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, effectively compensating for any variations that may occur.[1][2] This stands in contrast to other common approaches, such as the use of structurally similar but non-isotopically labeled internal standards or label-free quantification methods.
Performance Metrics: ¹³C Tracers vs. Alternative Methods
To illustrate the quantitative advantages of ¹³C tracer-based methods, the following tables summarize key performance metrics from comparative studies.
Table 1: Comparison of ¹³C-Labeled vs. Non-Isotope-Labeled Internal Standards for Lapatinib Quantification in Human Plasma [3]
| Performance Metric | ¹³C-Labeled Internal Standard (lapatinib-d3) | Non-Isotope-Labeled Internal Standard (zileuton) |
| Accuracy (in pooled plasma) | Within 100 ± 10% | Within 100 ± 10% |
| Precision (CV% in pooled plasma) | < 11% | < 11% |
| Recovery Variation (in individual patient plasma) | Corrected for interindividual variability | Up to 3.5-fold variation (16% - 56%) |
Table 2: General Comparison of Quantitative Proteomics Approaches [4][5]
| Feature | ¹³C-Tracer Based (e.g., SILAC) | Label-Free Quantification (e.g., Spectral Counting) | Immunoassays (e.g., ELISA) |
| Accuracy | High | Moderate to High | Moderate to High |
| Precision (Reproducibility) | High | Lower | Moderate |
| Susceptibility to Matrix Effects | Low (with co-elution) | High | Moderate |
| Multiplexing Capability | Moderate | High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Moderate |
The Experimental Edge: A Detailed Protocol for ¹³C Tracer-Based Quantification
The successful implementation of ¹³C tracer-based quantification hinges on a meticulously executed experimental protocol. The following provides a representative workflow for the quantification of a small molecule drug in plasma using a ¹³C-labeled internal standard with LC-MS/MS.
Experimental Protocol: Quantification of a Small Molecule Drug in Plasma
1. Reagent and Sample Preparation:
-
Prepare stock solutions of the analyte and the ¹³C-labeled internal standard in an appropriate organic solvent.
-
Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
2. Sample Extraction:
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the ¹³C-labeled internal standard solution.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable liquid chromatography (LC) column for separation.
-
Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify the analyte and the ¹³C-labeled internal standard.
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the ¹³C-labeled internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparative Advantage
To further elucidate the experimental process and the logical framework for comparing analytical methods, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The validation of methods for quantifying low-level analytes is paramount for the integrity of research and the successful development of therapeutics. The evidence strongly supports the adoption of ¹³C tracer-based methodologies, particularly the use of ¹³C-labeled internal standards in conjunction with LC-MS/MS, as the most reliable approach. This method's inherent ability to correct for experimental variability and matrix effects provides a level of accuracy and precision that is often unattainable with alternative techniques. For researchers demanding the highest quality data, the implementation of ¹³C tracer-based quantification is not just a best practice, but a critical component of robust and reproducible science.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 5. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(2,3-13C2)Oxirane proper disposal procedures
Proper management and disposal of (2,3-13C2)Oxirane, an isotopically labeled form of ethylene oxide, are critical for ensuring laboratory safety and environmental protection. As ethylene oxide is a known carcinogen, mutagen, and reproductive toxin, as well as being extremely flammable and reactive, all handling and disposal procedures must be conducted with stringent safety measures in place.[1]
A comprehensive disposal plan should be established before any work with this compound begins.[2][3] This plan must address the handling of unused product, contaminated solid and liquid waste, and emergency procedures for spills.
Key Safety and Disposal Data
The following table summarizes essential quantitative data pertinent to the safe handling and disposal of ethylene oxide.
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 1.0 ppm (8-hour time-weighted average) | [4] |
| Flammability Dilution (Liquid) | 22 volumes of water to 1 volume of liquid EtO | [5] |
| Flammability Dilution (Vapor) | 100 volumes of water to 1 volume of EtO vapor | [5] |
| Recommended Incineration Temperature | > 800°C | [6] |
| Aquatic Toxicity LC50 (Fathead Minnow, 96h) | 84 mg/L | [7] |
| Aquatic Toxicity LC50 (Daphnia magna, 48h) | 137 - 300 mg/L | [7] |
| RCRA Hazardous Waste Code (Unused) | U115 | [5] |
Experimental Protocols for Waste Management
Adherence to established protocols is mandatory for the safe disposal of this compound and associated waste. These procedures are designed to minimize exposure and prevent environmental contamination.
Protocol 1: Segregation and Packaging of Contaminated Solid Waste
-
Designate Waste Streams: Establish a dedicated, clearly labeled hazardous waste collection point within the laboratory, preferably inside a chemical fume hood.[8]
-
Collect Waste: Place all contaminated solid materials—including personal protective equipment (PPE) like gloves and lab coats, absorbent paper, and empty containers—into a primary, impermeable container, such as a heavy-duty plastic bag.[9]
-
Double Bagging: Securely seal the primary bag. Place this sealed bag into a second, durable, and leak-proof outer container.[2][9]
-
Labeling: Affix a hazardous waste label to the outer container. The label must clearly state "DANGER/CAUTION – CHEMICAL CARCINOGEN," list the chemical name "this compound," and include any other identifiers required by your institution or local regulations.[8]
-
Storage: Store the sealed container in a designated, secure, and well-ventilated area away from ignition sources, awaiting pickup by a certified hazardous waste contractor.[10][11]
Protocol 2: Management of Accidental Spills
-
Emergency Response: Treat any spill or leak as an emergency. Immediately evacuate all non-essential personnel from the area.[5]
-
Control Ignition Sources: Eliminate all potential sources of ignition, including sparks, open flames, and hot surfaces. Use only spark-proof tools for cleanup.[1][10]
-
Ventilation: Ensure the area is well-ventilated to disperse gaseous ethylene oxide.
-
Containment: For liquid spills, use a non-combustible absorbent material to contain the substance.[4]
-
Collection: Carefully collect the absorbent material and contaminated debris. Package and label this waste according to Protocol 1.[10]
-
Decontamination: Wash the spill area thoroughly with water.[4] Collect the contaminated wash water as hazardous liquid waste; do not discharge it into the sewer system.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and related waste materials.
Caption: Workflow for this compound Waste Disposal.
Procedural Summary for Disposal
-
Pre-planning: Before use, contact your institution's Environmental Health and Safety (EHS) office to confirm specific disposal procedures and obtain the necessary containers and labels.[3]
-
Segregation: At the point of generation, separate this compound waste from general laboratory trash. This includes contaminated solids (gloves, wipes), liquids, and any unused product.[2]
-
Containment:
-
Solids: Double-bag and place in a rigid, sealed container.[2][9]
-
Liquids: Collect in a dedicated, leak-proof, and chemically compatible container. Never pour down the drain.[2]
-
Unused Product: Keep in its original container where possible. If feasible, arrange for return to the supplier.[7] Otherwise, treat as hazardous waste.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," "Chemical Carcinogen," and the chemical name "this compound."[8]
-
Storage: Store waste in a designated, secure, and well-ventilated area away from heat and ignition sources. The storage area should have secondary containment.[11][12]
-
Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the material.[11] The primary methods of disposal are high-temperature incineration in an approved facility or, in some cases, biological treatment.[5][6][13] Under no circumstances should this chemical be disposed of in regular trash or released into the environment.[2]
References
- 1. download.basf.com [download.basf.com]
- 2. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. jefferson.edu [jefferson.edu]
- 4. osha.gov [osha.gov]
- 5. sterility.com [sterility.com]
- 6. eto-sterile.com [eto-sterile.com]
- 7. balchem.com [balchem.com]
- 8. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. echemi.com [echemi.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. htpchem.com [htpchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling (2,3-13C2)Oxirane
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of (2,3-13C2)Oxirane, also known as isotopically labeled ethylene oxide. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound, as an isotopic variant of ethylene oxide, presents the same significant health and safety hazards as its parent compound. It is classified as an extremely flammable gas, toxic if inhaled, a skin and eye corrosive, and a suspect carcinogen and reproductive hazard.[1] Therefore, stringent safety measures are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical when working with this compound. The following table summarizes the required PPE for various tasks.
| Body Part | Required PPE | Specifications and Conditions of Use |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be tight-fitting. A face shield is necessary when there is a splash hazard. Contact lenses should not be worn.[2][3] |
| Skin/Body | Chemical protective clothing | A lab coat is the minimum requirement.[2] For operations with a higher risk of exposure, a full-body encapsulating suit made of neoprene is recommended.[1][4][5] This includes neoprene overshoes/boots.[4][5] |
| Hands | Chemical resistant gloves | NIOSH recommends butyl rubber, Teflon, or Silvershield gloves.[2] |
| Respiratory | Air-purifying respirator or Self-Contained Breathing Apparatus (SCBA) | All work should be conducted in a certified chemical fume hood or glove box to minimize inhalation exposure.[2] The specific type of respiratory protection depends on the airborne concentration. |
Respiratory Protection Guidelines
The required respiratory protection varies with the concentration of airborne oxirane, as established by NIOSH.
| Concentration Level | Required Respiratory Protection (Assigned Protection Factor, APF) |
| Up to 5 ppm | APF 50: Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister for ethylene oxide, or any self-contained breathing apparatus (SCBA) with a full facepiece, or any supplied-air respirator with a full facepiece.[1][6] |
| Emergency or Unknown | APF 10,000: Any self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[6] |
| Escape | APF 50: Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister for ethylene oxide.[6] |
Occupational Exposure Limits
Researchers must be aware of the established occupational exposure limits for ethylene oxide to ensure a safe working environment.
| Organization | Exposure Limit |
| OSHA (PEL) | 1 ppm (8-hour time-weighted average), 5 ppm (15-minute excursion limit)[7] |
| NIOSH (REL) | <0.1 ppm (10-hour time-weighted average), 5 ppm (10-minute ceiling)[7] |
| ACGIH (TLV) | 1 ppm (8-hour time-weighted average)[7] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
Spill Clean-up Procedure (for spills <1L):
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber, Teflon, or Silvershield). For larger spills within this volume, consider respiratory protection.
-
Contain and Absorb: Use a spill kit with non-combustible absorbent material to contain and absorb the spill.
-
Decontaminate: Once the liquid is absorbed, wash the spill area down with water.[8]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items into a double-bagged, tightly sealed container.[2]
-
Label and Store: Label the container as "HAZARDOUS WASTE: Ethylene Oxide, Toxic, Reactive, Flammable" and store it in a safe, designated area.[2]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal.[2]
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be segregated as hazardous waste.
-
Containerization: Collect all hazardous waste in a designated, leak-proof, and sealable container.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and list the contents, including "this compound," along with the associated hazards (Toxic, Reactive, Flammable).[2]
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials and ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company.[9] Unused ampoules or cartridges are considered RCRA hazardous waste with the code U115.[3]
By implementing these comprehensive safety measures, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. CCOHS: Ethylene Oxide [ccohs.ca]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. sterility.com [sterility.com]
- 4. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 5. Ethylene Oxide Protective Suit – EO PPE Equipment [efelab.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Ethylene oxide - IDLH | NIOSH | CDC [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
